endo-BCN-PEG6-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO10/c1-30(2,3)41-28(32)10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-31-29(33)40-24-27-25-8-6-4-5-7-9-26(25)27/h25-27H,6-24H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJQWPAOPDUTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-PEG6-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-BCN-PEG6-Boc, a versatile heterobifunctional linker used in advanced bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, reaction kinetics, and detailed protocols for its application, empowering researchers to effectively integrate this tool into their workflows.
Core Concepts and Chemical Properties
This compound is a molecule comprised of three key functional components:
-
Endo-Bicyclononyne (BCN): A strained alkyne that serves as a highly reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the efficient and bioorthogonal conjugation to azide-modified molecules. The endo stereoisomer is noted to be slightly more reactive than the exo form.
-
Polyethylene Glycol (PEG6): A six-unit polyethylene glycol spacer. This flexible, hydrophilic chain enhances the aqueous solubility of the linker and the resulting conjugate, which is crucial for biological applications. The PEG linker can also influence the stability and geometry of the ternary complex in PROTACs.
-
Boc-Protected Amine (Boc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal a free amine, which can then be coupled to a second molecule of interest, such as an E3 ligase ligand in a PROTAC construct.
The strategic combination of these functionalities allows for a sequential and controlled approach to synthesizing complex biomolecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its reactivity.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₂N₂O₁₀ | [1] |
| Molecular Weight | 600.75 g/mol | [1] |
| Purity | >96% | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Conditions | -20°C for long-term storage | [3] |
| Solubility | Soluble in DMSO, DCM, DMF, ACN |
| Kinetic and Stability Data | Value | Reference(s) |
| Second-order rate constant (k₂) of endo-BCN with benzyl azide | 0.29 M⁻¹s⁻¹ | |
| Stability Notes | The BCN moiety can be sensitive to acidic conditions and may degrade in the presence of thiols like glutathione (GSH). |
Mechanism of Action and Applications
The primary utility of this compound lies in its ability to facilitate copper-free click chemistry and the sequential assembly of complex molecules like PROTACs.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group reacts with an azide-functionalized molecule in a bioorthogonal manner, meaning the reaction proceeds efficiently in complex biological media without interfering with native biochemical processes. This reaction is driven by the ring strain of the cyclononyne and does not require a cytotoxic copper catalyst, making it ideal for live-cell applications.
PROTAC Synthesis
In the context of PROTACs, this compound serves as a linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. A typical synthetic strategy involves a two-step process:
-
First Conjugation: The free amine (after Boc deprotection) is coupled to the E3 ligase ligand via amide bond formation.
-
Second Conjugation: The BCN group of the resulting intermediate is then reacted with an azide-modified warhead via SPAAC to yield the final PROTAC.
The resulting PROTAC forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine (endo-BCN-PEG6-amine) can be used directly in the next step or neutralized.
For Neutralization (Optional):
-
Dissolve the residue in DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.
Protocol 2: PROTAC Synthesis via Amide Coupling and SPAAC
This protocol outlines the synthesis of a PROTAC using the deprotected endo-BCN-PEG6-amine.
Step 1: Amide Coupling with an E3 Ligase Ligand
Materials:
-
Deprotected endo-BCN-PEG6-amine (from Protocol 1)
-
E3 ligase ligand with a carboxylic acid functionality (e.g., Pomalidomide derivative) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected endo-BCN-PEG6-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the BCN-PEG6-E3 Ligase Ligand intermediate.
Step 2: SPAAC Reaction with an Azide-Modified Warhead
Materials:
-
BCN-PEG6-E3 Ligase Ligand intermediate (from Step 1) (1.0 eq)
-
Azide-modified warhead (target protein ligand) (1.2 eq)
-
Reaction solvent (e.g., DMSO, DMF, or aqueous buffer)
Procedure:
-
Dissolve the BCN-PEG6-E3 Ligase Ligand intermediate in the chosen reaction solvent.
-
Add the azide-modified warhead to the solution.
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the concentration and reactivity of the substrates.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC molecule using this compound.
PROTAC Mechanism of Action
Caption: The signaling pathway illustrating the mechanism of action for a PROTAC molecule.
References
An In-depth Technical Guide to the Mechanism and Application of endo-BCN-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterobifunctional linker, endo-BCN-PEG6-Boc. It details the core mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and includes visualizations of key processes to support researchers in the fields of bioconjugation, drug delivery, and proteomics.
Core Concepts: Understanding the Components and Mechanism of Action
This compound is a versatile chemical tool designed for the precise covalent linkage of molecules. Its structure is comprised of three key functional components, each with a distinct role in its mechanism of action:
-
endo-BCN (Bicyclo[6.1.0]nonyne): This is a highly strained cyclooctyne that serves as the bioorthogonal reactive handle. The significant ring strain of the BCN moiety allows it to undergo a [3+2] cycloaddition reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific and can be performed in complex biological media, making it ideal for in vivo and in vitro applications.[1][2] The "endo" stereoisomer is noted for being slightly more reactive than its "exo" counterpart.[2]
-
PEG6 (Hexaethylene Glycol): This polyethylene glycol spacer consists of six repeating ethylene glycol units. The PEG linker is hydrophilic and flexible, which imparts several beneficial properties to the molecule and the resulting conjugate.[1] It enhances aqueous solubility, reduces aggregation of the conjugated species, and provides spatial separation between the linked molecules, which can minimize steric hindrance and help preserve the biological activity of the conjugated partners.[1]
-
Boc (tert-Butyloxycarbonyl): The Boc group is a widely used protecting group for the terminal amine. It is stable under a variety of conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This primary amine can then be used for subsequent conjugation reactions, for example, through amide bond formation with a carboxyl group.
The overall mechanism of action of this compound is a two-step process. First, the BCN group reacts with an azide-containing molecule via SPAAC. Second, the Boc protecting group is removed to expose the amine, which can then be coupled to a second molecule of interest. This dual functionality makes it an ideal linker for constructing complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data
The following tables summarize key quantitative data related to the performance of BCN-containing linkers in bioorthogonal reactions. While specific data for this compound is not extensively published, the data for the BCN core moiety provides a strong indication of its reactivity.
Table 1: Second-Order Rate Constants for SPAAC Reactions with BCN
| Reactants | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| endo-BCN + Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | |
| exo-BCN + Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | |
| BCN + Electron-deficient Aromatic Azides | Not specified | ~8 times faster than with DIBAC | |
| BCN + 4-azidopyridine | Not specified | Up to 10-fold faster than benzyl azide |
Table 2: Typical Reaction Conditions for Boc Deprotection
| Reagent(s) | Solvent(s) | Temperature | Time | Typical Concentration | Reference(s) |
| Trifluoroacetic Acid (TFA) (20-50% v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 hr | 0.1 - 0.2 M | |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temp. | up to 4 hr | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the general procedure for conjugating an azide-functionalized molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or aqueous buffer such as PBS, pH 7.4)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen solvent.
-
Dissolve this compound in the same solvent. A slight molar excess (1.1 to 1.5 equivalents) of one reagent may be used to drive the reaction to completion.
-
Add the this compound solution to the solution of the azide-functionalized molecule with stirring.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the substrates.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC, size-exclusion chromatography) to isolate the conjugated product.
Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate from the SPAAC reaction
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine-PEG-conjugate.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Boc deprotection workflow to yield a primary amine.
Caption: General workflow for the synthesis of a PROTAC using this compound.
References
The Strategic Role of endo-BCN-PEG6-Boc in Modular PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Centrality of the Linker
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.[2][3] A PROTAC is composed of three key elements: a "warhead" ligand that binds a target protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]
While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success.[4] It is not a passive spacer but an active contributor that dictates the stability and geometry of the crucial POI-PROTAC-E3 ligase ternary complex. The linker's length, flexibility, and chemical composition influence a PROTAC's efficacy, selectivity, solubility, and cell permeability. The modular design of PROTACs, which allows for the systematic variation of these three components, is essential for rapid optimization. Click chemistry, in particular, has emerged as a powerful tool for this modular assembly.
This guide provides an in-depth examination of a specific, highly versatile linker building block: endo-BCN-PEG6-Boc . We will dissect its constituent parts, outline its role in a modular synthetic workflow, and discuss its impact on the biological evaluation of the resulting PROTACs.
Dissecting the this compound Linker: A Trifecta of Functionality
The this compound linker is a sophisticated chemical tool designed for modular PROTAC synthesis. Its name delineates its three critical functional components: the BCN group for bioorthogonal conjugation, the PEG6 chain for spacing and solubility, and the Boc group for synthetic control.
-
The endo-BCN Moiety: A Gateway for Click Chemistry The Bicyclo[6.1.0]nonyne (BCN) group is a strained cyclooctyne. This inherent ring strain is the driving force for its highly efficient and selective reaction with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and offers several advantages for PROTAC synthesis:
-
Bioorthogonality: The reaction proceeds under mild, physiological conditions without interfering with native biological processes.
-
Copper-Free: Unlike the more common Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for syntheses involving sensitive biomolecules.
-
Modularity: It allows for the rapid and efficient covalent ligation of an azide-containing module (e.g., a POI ligand) to the BCN-linker, streamlining the creation of PROTAC libraries. The endo stereoisomer of BCN is often utilized for its favorable reaction kinetics.
-
-
The PEG6 Chain: The Optimization Axis The linker features a six-unit polyethylene glycol (PEG) chain. PEG is the most common motif incorporated into PROTAC linkers for several reasons:
-
Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the often large and greasy PROTAC molecule.
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic changes to the distance between the warhead and anchor ligands. This length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long can result in reduced potency due to an entropic penalty.
-
Flexibility: The PEG chain provides conformational flexibility, which can help the PROTAC adopt a favorable orientation for productive ternary complex formation.
-
-
The Boc Protecting Group: Ensuring Stepwise Synthesis The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. In this linker, it masks a terminal primary amine. Its role is purely strategic:
-
Orthogonal Control: The Boc group is stable under a wide range of reaction conditions, including the SPAAC click reaction.
-
Facile Deprotection: It can be cleanly and efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). This allows for a controlled, stepwise synthesis. First, the BCN end of the linker is reacted with an azide-functionalized molecule. Subsequently, the Boc group is removed to reveal the terminal amine, which can then be coupled to the final component (e.g., a carboxylic acid-functionalized E3 ligase ligand) via standard amide bond formation.
-
Application in PROTAC Synthesis and Evaluation
The unique structure of this compound enables a highly efficient and modular workflow for generating and testing PROTACs. This approach accelerates the discovery process by allowing researchers to rapidly assemble and screen diverse combinations of ligands and linkers.
Modular PROTAC Synthesis Workflow
The logical flow of synthesizing a PROTAC using this compound involves three main stages: bioorthogonal ligation, deprotection, and final coupling. This strategy is ideal for a "convergent" synthesis where the major fragments are prepared separately and joined together near the end.
Caption: Modular synthesis of a PROTAC using a BCN-PEG-Boc linker.
Experimental Protocols
The following are representative protocols for the key steps in the synthesis and evaluation of a PROTAC using the this compound linker.
Protocol 1: PROTAC Synthesis via SPAAC and Amide Coupling
This protocol outlines the synthesis of a PROTAC by first reacting an azide-functionalized POI ligand with this compound, followed by Boc deprotection and coupling to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide).
-
Step 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as a 1:1 mixture of DMSO and PBS.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine to remove water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product (Intermediate 1: POI-Linker-Boc) by flash column chromatography on silica gel.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified POI-Linker-Boc intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Intermediate 2: POI-Linker-NH2) is often used directly in the next step without further purification.
-
-
Step 3: Final Amide Coupling
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine salt intermediate from Step 2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC, enabling the determination of key efficacy parameters like DC50 and Dmax.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4 °C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Add 2x Laemmli sample buffer to each lysate and boil at 95-100 °C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Data Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Quantitative Data Presentation
The length of the PEG linker is a crucial variable in PROTAC optimization. While data for the exact this compound linker is proprietary to individual research efforts, published studies on analogous PROTACs demonstrate clear structure-activity relationships (SAR) related to linker length. The table below presents a synthesized comparison based on published data for Bruton's tyrosine kinase (BTK) degraders, illustrating how key degradation parameters can vary with the number of PEG units.
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| PEG4-based | BTK | Mino | 17 | >95% | |
| PEG6-based | BTK | Mino | 6.6 | >95% | **** |
| PEG8-based | BTK | Mino | 15 | >95% | |
| PEG12-based | BTK | Mino | 42 | ~90% |
This table is representative of trends observed in PROTAC development. Actual values are highly dependent on the specific POI, E3 ligase, and ligand exit vectors. The data shows a distinct "sweet spot" for linker length, with the PEG6 linker providing the lowest DC50 value, indicating the highest degradation potency in this specific series. This underscores the necessity of a modular approach to rapidly synthesize and test linkers of varying lengths.
Case Study: Targeting BRD4 in Cancer Signaling
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in regulating the transcription of major oncogenes, including c-MYC. As such, it is a high-value therapeutic target in oncology. PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity. A PROTAC synthesized using this compound could be designed to target BRD4 for degradation, thereby disrupting its downstream signaling.
BRD4 Degradation Signaling Pathway
The following diagram illustrates the mechanism by which a BRD4-targeting PROTAC hijacks the ubiquitin-proteasome system to degrade BRD4 and subsequently inhibit c-MYC transcription.
Caption: A BRD4 PROTAC forms a ternary complex, leading to BRD4 degradation and reduced c-MYC expression.
Conclusion
The this compound linker is a powerful and strategically designed building block that epitomizes the modular approach to modern PROTAC development. By combining a bioorthogonal "click" handle (BCN), a functionally critical and tunable spacer (PEG6), and a synthetically essential protecting group (Boc), it provides researchers with a streamlined path to generate diverse and complex PROTAC molecules. This modularity is paramount for efficiently navigating the complex structure-activity relationships of linker design, accelerating the identification of potent and selective protein degraders, and ultimately unlocking the full therapeutic potential of the PROTAC modality.
References
An In-Depth Technical Guide to endo-BCN-PEG6-Boc for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, endo-BCN-PEG6-Boc, and its application in the development of antibody-drug conjugates (ADCs). We will delve into the core concepts behind its functionality, present key quantitative data, provide detailed experimental protocols, and visualize complex workflows and mechanisms.
Introduction to this compound in ADCs
Antibody-drug conjugates are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that dictates the stability, solubility, and efficacy of the ADC.[]
This compound is a heterobifunctional linker designed for advanced bioconjugation. It comprises three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that enables highly efficient and selective copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with azide-modified molecules.[2][3] The endo isomer is often preferred for its reactivity.[4]
-
PEG6 (Hexaethylene Glycol): A polyethylene glycol spacer that enhances the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[5]
-
Boc (tert-Butyloxycarbonyl): A protecting group on a primary amine. This allows for the controlled, sequential attachment of a payload after deprotection, preventing unwanted side reactions.
Core Concepts
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction, meaning it can occur in complex biological environments without interfering with native biochemical processes. The high ring strain of the BCN molecule allows it to react rapidly and specifically with an azide group to form a stable triazole linkage. This reaction does not require cytotoxic copper catalysts, making it ideal for bioconjugation.
The Role of the PEG Spacer
The incorporation of a PEG spacer in ADC linkers is a widely adopted strategy to improve the overall properties of the conjugate. Hydrophobic payloads can lead to aggregation and rapid clearance of ADCs. The hydrophilic PEG6 chain in this compound helps to mitigate these issues, potentially leading to improved stability and a longer circulation half-life.
Boc Protection and Deprotection
The Boc protecting group on the amine is stable under a variety of conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This amine can then be used to attach a payload through various chemistries, such as amide bond formation with a carboxylic acid-containing drug. This allows for a modular and controlled approach to ADC synthesis.
Data Presentation
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| endo-BCN-PEG6-t-Boc-Amine | C30H52N2O10 | 600.75 | >96% |
| endo-BCN-PEG6-amine | C25H44N2O8 | 500.6 | >98% |
| endo-BCN-PEG6-Mal | C32H49N3O11 | 651.8 | >95% |
Data sourced from supplier specifications.
Comparative Reaction Kinetics of BCN and DBCO
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN |
| Stability in the presence of thiols (e.g., GSH) | More stable | Less stable |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
This table provides a high-level comparison of BCN and DBCO linkers. The choice between them is a nuanced decision based on the specific experimental requirements.
Stability of BCN-Containing Molecules
| Condition | Observation |
| Acidic Conditions (e.g., TCA in DCM) | BCN-carbinol is prone to degradation, which is a consideration for solid-phase synthesis strategies. |
| Biological Media | Amide-linked BCN derivatives have shown greater stability in cultured cells compared to carbamate-linked derivatives. |
The stability of the BCN moiety can be influenced by the surrounding chemical structure and the conditions it is exposed to.
Experimental Protocols
The following is a generalized protocol for the synthesis of an ADC using an endo-BCN-PEG-amine linker. This protocol is a composite based on established SPAAC and ADC conjugation methodologies and should be optimized for the specific antibody and payload.
Preparation of Azide-Modified Antibody
Site-specific incorporation of an azide group into an antibody can be achieved through various methods, including the use of unnatural amino acids or enzymatic modification. A common method involves modifying lysine residues with an azide-functionalized NHS ester.
-
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Desalting column
-
-
Procedure:
-
Perform a buffer exchange of the antibody into a conjugation buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the Azide-PEG-NHS ester in a compatible organic solvent (e.g., DMSO).
-
Add the Azide-PEG-NHS ester to the antibody solution at a specific molar excess.
-
Incubate the reaction for a defined period at room temperature or 4°C.
-
Remove the excess azide reagent using a desalting column equilibrated with the appropriate buffer.
-
Characterize the azide-modified antibody to determine the degree of labeling.
-
Preparation of the BCN-Linker-Payload Conjugate
This step involves the deprotection of the Boc group from this compound and the subsequent conjugation of the payload.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Payload with a reactive handle (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
-
Procedure:
-
Boc Deprotection: Dissolve this compound in a suitable solvent and treat with TFA to remove the Boc group. After the reaction is complete, remove the TFA under vacuum to yield endo-BCN-PEG6-amine.
-
Payload Activation: Activate the carboxylic acid group of the payload using coupling reagents like HATU and HOBt in an anhydrous organic solvent.
-
Conjugation: Add the endo-BCN-PEG6-amine to the activated payload solution and stir at room temperature until the reaction is complete.
-
Purification: Purify the BCN-linker-payload conjugate using an appropriate chromatographic method (e.g., HPLC).
-
SPAAC Conjugation of Linker-Payload to Antibody
-
Materials:
-
Azide-modified antibody
-
BCN-linker-payload conjugate
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare a stock solution of the BCN-linker-payload conjugate in a compatible solvent (e.g., DMSO).
-
Add the BCN-linker-payload solution to the azide-modified antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2-24 hours).
-
Monitor the progress of the conjugation reaction using a suitable analytical technique (e.g., SDS-PAGE, HIC-HPLC).
-
Purification and Characterization of the ADC
-
Materials:
-
Protein A chromatography system
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
-
Mass spectrometer
-
-
Procedure:
-
Purification: Purify the ADC from unreacted linker-payload and other impurities using Protein A chromatography followed by size-exclusion chromatography.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using HIC-HPLC or mass spectrometry.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target and non-target cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
In Vivo Efficacy: Assess the anti-tumor activity of the ADC in a relevant animal model.
-
-
Mandatory Visualizations
A placeholder for the chemical structure of this compound would be inserted here. Caption: Chemical structure of the this compound linker.
Caption: Workflow for ADC development using this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
The this compound linker offers a sophisticated and modular approach for the development of next-generation antibody-drug conjugates. Its key features—the highly reactive endo-BCN group for copper-free click chemistry, the hydrophilicity-enhancing PEG6 spacer, and the versatile Boc-protected amine—provide researchers with precise control over the conjugation process. While more specific data on the performance of this particular linker in preclinical and clinical ADC candidates would be beneficial, the principles of SPAAC and the known advantages of PEGylation suggest that this compound is a valuable tool for the construction of stable, effective, and well-defined ADCs. The provided data and protocols offer a solid foundation for scientists and drug developers to incorporate this promising linker into their ADC research and development programs.
References
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency, all without the need for cytotoxic copper catalysts that are characteristic of its predecessor, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][] This unique advantage has propelled SPAAC to the forefront of bioconjugation techniques, allowing for the precise labeling and tracking of biomolecules in living cells and organisms.[][3]
At its core, SPAAC is a [3+2] cycloaddition reaction between a strained cyclooctyne and an azide, which forms a stable triazole linkage. The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the reaction to proceed at physiological temperatures and pH.[] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely unreactive with native biological functionalities, ensuring that the ligation occurs exclusively between the intended partners.
This technical guide provides an in-depth overview of the core principles of SPAAC, a quantitative comparison of common cyclooctynes, detailed experimental protocols for key reactions, and a look into its diverse applications.
Core Principles of SPAAC
The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne. This strain is released upon the [3+2] cycloaddition with an azide, leading to a thermodynamically favorable reaction that can proceed without external catalysts. The reaction is highly selective for azides and strained alkynes, making it an ideal bioorthogonal reaction.
The reaction rate of SPAAC is primarily dependent on the structure of the cyclooctyne. Various cyclooctynes have been developed with modified ring structures to enhance reactivity and improve stability and solubility. The choice of the appropriate cyclooctyne is critical for the success of a SPAAC-based experiment and depends on the specific application, balancing the need for rapid kinetics with the stability of the reagent.
Quantitative Comparison of Common Cyclooctynes
The reactivity of different cyclooctynes in SPAAC is typically compared using their second-order rate constants (k₂) for the reaction with a model azide, such as benzyl azide. A higher k₂ value indicates a faster reaction. The table below summarizes the approximate second-order rate constants for several commonly used cyclooctynes.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.1 - 0.9 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.20 | Small, hydrophilic, and relatively stable with good reactivity. |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.9 | Very high reactivity, but can be less stable. |
| Difluorinated Cyclooctyne | DIFO | ~0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |
| 4-Dibenzocyclooctynol | DIBO | ~0.17 | Good balance of reactivity and stability. |
Note: Reaction rates can vary depending on the specific azide, solvent, temperature, and pH.
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[6.1.0]nonyne (BCN) Carboxylic Acid
This protocol describes a key intermediate in the synthesis of various BCN derivatives.
Materials:
-
Starting material (e.g., a protected cyclooctene derivative)
-
Reagents for cyclopropanation (e.g., ethyl diazoacetate and a rhodium catalyst)
-
Reagents for subsequent functional group manipulations (e.g., hydrolysis of an ester)
-
Appropriate solvents for reaction and purification (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Cyclopropanation: To a solution of the starting cyclooctene derivative in an appropriate solvent, add the rhodium catalyst. Add ethyl diazoacetate dropwise to the solution at a controlled temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product by flash column chromatography to obtain the cyclopropanated intermediate.
-
Hydrolysis: Dissolve the purified intermediate in a suitable solvent system for hydrolysis (e.g., a mixture of THF, methanol, and aqueous lithium hydroxide). Stir the reaction at room temperature until the ester is completely hydrolyzed, as monitored by TLC.
-
Final Work-up and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Dry the combined organic layers and concentrate to yield the crude BCN carboxylic acid. Further purification can be achieved by recrystallization or chromatography.
For a detailed stereoselective synthesis, refer to O'Brien et al. (2023).
Protocol 2: Labeling of a Protein with DBCO-NHS Ester
This protocol outlines the general procedure for labeling a protein containing primary amines (e.g., lysine residues) with a DBCO moiety.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in a suitable buffer at a concentration of 1-10 mg/mL.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice, with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol 3: General SPAAC Reaction for Bioconjugation
This protocol describes the conjugation of a DBCO-labeled protein to an azide-modified molecule.
Materials:
-
DBCO-labeled protein
-
Azide-containing molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the DBCO-labeled protein and the azide-containing molecule. A 1.5- to 10-fold molar excess of the azide-containing molecule over the DBCO-labeled protein is typically used.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and the specific cyclooctyne used.
-
Purification (Optional): If necessary, the resulting conjugate can be purified from unreacted starting materials using standard protein purification techniques such as size-exclusion chromatography or affinity chromatography.
-
Analysis: The success of the conjugation can be analyzed by methods such as SDS-PAGE, mass spectrometry, or functional assays.
Visualizations
References
The Technical Guide to endo-BCN-PEG6-Boc: A Bifunctional Linker for Advanced Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes and applications of endo-BCN-PEG6-Boc, a bifunctional crosslinker pivotal in the advancement of bioconjugation and targeted drug delivery. With its unique architecture, this molecule is at the forefront of click chemistry, enabling the precise and efficient linkage of biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use, alongside quantitative data and visual representations of its role in complex biological processes.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional linker designed for copper-free click chemistry. Its structure is composed of three key components:
-
endo-Bicyclononyne (BCN): A strained alkyne that serves as the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The "endo" configuration refers to the stereochemistry of the bicyclic system. BCN's high ring strain allows it to react rapidly and specifically with azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
-
Polyethylene Glycol (PEG)6 Spacer: A six-unit polyethylene glycol chain that acts as a hydrophilic spacer. This PEG linker enhances the solubility of the molecule in aqueous environments, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.
-
Boc-Protected Amine: A primary amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group allows for the selective reaction of the BCN moiety. Following the SPAAC reaction, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.
This trifecta of functionalities makes this compound a versatile tool for the sequential and controlled assembly of complex bioconjugates.
Quantitative Data: Reaction Kinetics
The efficiency of the SPAAC reaction is a critical parameter for its application in bioconjugation. The reaction rate is typically described by a second-order rate constant (k). While specific kinetic data for this compound is not extensively published, the reactivity is expected to be in a similar range to other PEGylated endo-BCN derivatives. The following table summarizes representative second-order rate constants for SPAAC reactions involving BCN derivatives with various azides.
| BCN Derivative | Azide Partner | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | Solvent |
| PEGylated BCN | 2-azidoethanol | 0.19 - 0.21 | 20 | Aqueous Buffer |
| PEGylated BCN | 2-azidoethanol | 0.57 | 37 | Aqueous Buffer |
| BCN | Benzyl azide | ~0.1 | 25 | Acetonitrile/Water |
| BCN | Aryl azide | ~0.8 | 25 | Acetonitrile/Water |
Note: The reaction kinetics of SPAAC can be influenced by factors such as the solvent, temperature, and the electronic properties of the azide reaction partner.
Applications in Click Chemistry
The primary application of this compound lies in its ability to facilitate SPAAC reactions for the precise linkage of molecules. This has significant implications in various fields of research and drug development.
Proteolysis Targeting Chimeras (PROTACs)
A major application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of this compound makes it an ideal linker for connecting a target protein-binding ligand to an E3 ligase-binding ligand.
Below is a logical workflow for the synthesis of a PROTAC using this compound.
Antibody-Drug Conjugates (ADCs)
The principles of using this compound in PROTAC synthesis are also applicable to the development of Antibody-Drug Conjugates (ADCs). In this context, an azide-modified antibody can be conjugated to a BCN-linker-drug molecule. The PEG spacer helps to improve the pharmacokinetic properties of the resulting ADC.
Biomolecule Labeling and Imaging
The bioorthogonal nature of the SPAAC reaction makes this compound an excellent tool for labeling biomolecules in complex biological samples, including living cells. An azide-containing biomolecule can be selectively labeled with a BCN-functionalized probe, such as a fluorescent dye or a biotin tag, for visualization or affinity purification.
Experimental Protocols
The following are representative protocols for the use of this compound in click chemistry. These should be considered as starting points and may require optimization for specific applications.
General Protocol for SPAAC Reaction
This protocol describes the general steps for conjugating an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (if working with biomolecules in aqueous solution)
Procedure:
-
Dissolve Reactants: Prepare stock solutions of this compound and the azide-containing molecule in the chosen solvent. A typical concentration is 10 mM.
-
Reaction Setup: In a reaction vessel, combine the azide-containing molecule with a 1.5 to 5-fold molar excess of this compound. The final concentration of the reactants will depend on the specific application and the reactivity of the azide.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 1 to 4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Purification: Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials and byproducts using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis.
Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve Conjugate: Dissolve the purified Boc-protected conjugate in the chosen solvent.
-
Add TFA: Add TFA to the solution. A common ratio is 20-50% TFA in the solvent.
-
Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure.
-
Purification: The deprotected amine-containing conjugate can be purified by HPLC or other suitable methods.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC synthesized with this compound is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2][3][4] The following diagram illustrates this signaling cascade.
In this pathway, the PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity.[5] This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein, forming a polyubiquitin chain. This chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into smaller peptides. The PROTAC molecule itself is not degraded and can participate in multiple rounds of this catalytic cycle.
Conclusion
This compound stands out as a highly valuable and versatile tool in the field of chemical biology and drug discovery. Its well-defined structure, combining a bioorthogonal reactive group with a flexible, hydrophilic spacer and a protected functional group, offers researchers a high degree of control in the construction of complex molecular architectures. As the demand for targeted therapeutics and sophisticated biological probes continues to grow, the applications of this compound and similar bifunctional linkers are set to expand, driving innovation in the development of next-generation diagnostics and therapies.
References
A Technical Guide to Bioconjugation with the endo-BCN-PEG6-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the endo-BCN-PEG6-Boc linker, a versatile tool for advanced bioconjugation applications. Designed for researchers, scientists, and professionals in drug development, this document details the linker's properties, reaction mechanisms, and experimental protocols for its use in creating stable and effective bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to the this compound Linker
The this compound linker is a heterobifunctional chemical entity designed for "click chemistry," specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). Its structure comprises three key components:
-
endo-Bicyclononyne (endo-BCN): A strained cyclic alkyne that reacts with high efficiency and selectivity with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is ideal for use in complex biological systems.
-
Polyethylene Glycol (PEG6): A six-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the linker and the resulting bioconjugate. The PEG chain can also improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic volume and reducing immunogenicity.
-
tert-Butyloxycarbonyl (Boc): A protecting group on a terminal amine. This allows for controlled, sequential conjugation. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule of interest.
This combination of features makes the this compound linker a valuable reagent for the construction of complex biomolecules with precise control over their architecture.
Physicochemical Properties
The this compound linker possesses well-defined physicochemical properties that are critical for its application in bioconjugation. A summary of these properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C30H52N2O10 | [1] |
| Molecular Weight | 600.75 g/mol | [1] |
| Purity | >96% | [1] |
| Appearance | Solid or oil | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [2] |
| Storage Conditions | -20°C for long-term storage | [3] |
Reaction Mechanism and Kinetics
The core of the this compound linker's functionality lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group of the linker is a highly strained cyclooctyne. This inherent ring strain is the driving force for the reaction with an azide-containing molecule, leading to the formation of a stable triazole linkage. The reaction proceeds rapidly under mild, aqueous conditions without the need for a copper catalyst, which is known to be toxic to cells.
Reaction Kinetics
The reactivity of the endo-BCN diastereomer is a key consideration. Studies have shown that both exo- and endo-BCN diastereomers exhibit similar reactivities in the SPAAC reaction with benzyl azide. The second-order rate constants (k2) in a polar solvent mixture have been reported to be 0.19 M⁻¹s⁻¹ for exo-BCN and 0.29 M⁻¹s⁻¹ for endo-BCN. Another study reported a second-order rate constant of 0.15 M⁻¹s⁻¹ for the reaction of the endo-isomer of BCN with benzyl azide in DMSO at 37°C.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the this compound linker, from Boc deprotection to the synthesis and characterization of bioconjugates.
Boc Deprotection of the Linker
Prior to conjugation of the amine-terminated end of the linker, the Boc protecting group must be removed.
Materials:
-
This compound linker
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the this compound linker in anhydrous DCM under an inert atmosphere.
-
Add TFA to the solution (typically 20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting amine salt (endo-BCN-PEG6-amine) can often be used in the next step without further purification.
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes a two-step approach for generating an ADC. First, the payload is attached to the deprotected linker, and then the linker-payload construct is conjugated to an azide-modified antibody.
Step 1: Synthesis of the endo-BCN-PEG6-Payload Conjugate
-
Activate the carboxylic acid group of the cytotoxic payload using a standard coupling agent such as HATU in the presence of a non-nucleophilic base like DIPEA in anhydrous DMF.
-
Add the deprotected endo-BCN-PEG6-amine linker to the activated payload solution.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, purify the endo-BCN-PEG6-payload conjugate by reverse-phase HPLC.
Step 2: Conjugation to an Azide-Modified Antibody
-
Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Antibody modification to introduce an azide can be achieved through various methods, such as using an azide-PEG-NHS ester to react with lysine residues.
-
Add the purified endo-BCN-PEG6-payload conjugate to the antibody solution. A molar excess of the linker-payload is typically used.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted linker-payload.
General Protocol for PROTAC Synthesis
This protocol outlines the synthesis of a PROTAC by coupling a warhead (target protein ligand) and an E3 ligase ligand using the this compound linker.
Step 1: Coupling of the Warhead to the Linker
-
If the warhead has a carboxylic acid group, activate it using HATU and DIPEA in anhydrous DMF.
-
Add the deprotected endo-BCN-PEG6-amine linker to the activated warhead and react overnight at room temperature.
-
Purify the resulting warhead-linker conjugate by flash column chromatography.
Step 2: Coupling of the E3 Ligase Ligand
-
The warhead-linker conjugate now possesses a reactive BCN group.
-
Dissolve the warhead-linker and the azide-functionalized E3 ligase ligand in a suitable solvent such as DMSO or a mixture of an organic solvent and water.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Characterization of Bioconjugates
The successful synthesis of the bioconjugate should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose |
| Mass Spectrometry (LC-MS) | To confirm the molecular weight of the final conjugate and to assess its purity. |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
| Size-Exclusion Chromatography (SEC) | To determine the extent of aggregation and to purify the conjugate from unreacted components. |
| Hydrophobic Interaction Chromatography (HIC) | For ADCs, to determine the drug-to-antibody ratio (DAR). |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving the this compound linker.
References
Introduction: The Strategic Role of a Trifunctional Linker
An In-Depth Technical Guide to the Function of the Boc Protecting Group in endo-BCN-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
The molecule this compound is a sophisticated, heterobifunctional chemical tool designed for precision and control in the field of bioconjugation, particularly in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1] Its structure is comprised of three distinct functional units:
-
endo-BCN (Bicyclononyne) : A strained cyclic alkyne that serves as a highly reactive handle for copper-free click chemistry. This group enables the straightforward and bio-orthogonal conjugation to molecules containing an azide group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1][2][3]
-
PEG6 (Hexaethylene Glycol) : A six-unit polyethylene glycol spacer. The PEG linker imparts increased hydrophilicity and water solubility to the entire construct and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[4]
-
Boc-Protected Amine : A terminal primary amine that is chemically masked by a tert-butyloxycarbonyl (Boc) group . This protected amine represents a latent reactive site, which can be selectively revealed for a subsequent conjugation step.
This guide focuses specifically on the function and strategic importance of the Boc protecting group in enabling the sequential and controlled use of this linker in advanced chemical synthesis.
Core Function of the Boc Protecting Group
In organic synthesis, a protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a chemical reaction that would otherwise modify it. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry.
Its primary function within the this compound linker is to mask the nucleophilicity and basicity of the terminal amine . By converting the amine into a carbamate, the Boc group prevents it from participating in undesired side reactions during the initial conjugation step involving the BCN moiety.
The key features that make the Boc group ideal for this role are:
-
Stability : The Boc group is robust and stable under a wide variety of reaction conditions, including basic hydrolysis, exposure to many nucleophiles, and catalytic hydrogenation. This ensures it remains intact while other chemical transformations are performed on the molecule.
-
Acid Lability : The Boc group is easily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Orthogonality : The specific conditions required for Boc group removal (acidic) do not affect other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. This "orthogonality" is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one functional group while others remain protected.
This combination of stability and selective lability allows a researcher to execute a multi-step conjugation strategy with high precision. First, the BCN group can be reacted with an azide-modified biomolecule. Following this reaction and subsequent purification, the Boc group can be removed to expose the amine, which is then available for conjugation to a second molecule of interest.
Chemical Properties and Data
The physicochemical properties of this compound and related structures are critical for their application. The data below is compiled from various suppliers.
| Property | endo-BCN-PEG6-t-Boc-Amine | endo-BCN-PEG4-Boc-amine | endo-BCN-PEG2-amine (Deprotected) |
| Molecular Formula | C₃₀H₅₂N₂O₁₀ | C₂₆H₄₄N₂O₈ | C₁₇H₂₈N₂O₄ |
| Molecular Weight | 600.75 g/mol | 512.6 g/mol | 324.4 g/mol |
| Purity | > 96% | > 98% | > 98% |
| Storage Condition | -20°C | -20°C | -20°C |
| Solubility | DCM, ACN, DMSO, Water | Not specified | Water, DMSO, DCM, DMF |
Chemical Mechanisms and Synthetic Workflow
The utility of the Boc group is defined by the chemical mechanisms of its attachment and removal.
Mechanism of Boc Protection
The Boc group is typically introduced by reacting a primary or secondary amine with di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O), in the presence of a mild base. The amine acts as a nucleophile, attacking one of the electrophilic carbonyls of the anhydride.
Caption: General mechanism for the protection of an amine using Boc anhydride.
Mechanism of Boc Deprotection
The removal of the Boc group is achieved under acidic conditions. The process is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which forms gaseous isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Experimental Workflow for Sequential Conjugation
The Boc group enables a logical and powerful workflow for creating complex bioconjugates. The BCN group is used first, followed by deprotection and subsequent reaction of the newly freed amine.
Caption: A typical experimental workflow using this compound.
Experimental Protocols
The following are representative protocols for the key steps involving the Boc-protected amine. These are generalized methods and may require optimization for specific substrates.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc group from the linker (or a conjugate containing the linker) to expose the primary amine.
Materials:
-
Boc-protected substrate (e.g., this compound conjugate)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v). For example, add 2-5 mL of TFA to 10 mL of the DCM solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 30-60 minutes).
-
Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Caution: TFA is corrosive.
-
To ensure complete removal of residual acid, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting product is the amine salt (e.g., TFA salt). For many subsequent reactions, this salt can be used directly with the addition of a non-nucleophilic base (like triethylamine, TEA, or DIPEA) in the next step.
-
(Optional) To obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected compound as a free amine.
Protocol 2: NHS Ester Coupling to the Deprotected Amine
This protocol describes the conjugation of the newly exposed amine with a molecule containing an N-hydroxysuccinimide (NHS) ester, a common amine-reactive functional group.
Materials:
-
Deprotected amine compound (from Protocol 1)
-
NHS ester-activated molecule ("Molecule B")
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or DCM)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the deprotected amine compound (as the TFA salt) in anhydrous DMF under an inert atmosphere.
-
Add 2-3 molar equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize the salt and facilitate the reaction. Stir for 5 minutes.
-
In a separate vial, dissolve 1.1-1.5 molar equivalents of the NHS ester-activated molecule in a minimal amount of anhydrous DMF.
-
Add the NHS ester solution dropwise to the stirring amine solution at room temperature.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive biomolecules.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the final conjugate can be purified using standard chromatographic techniques, such as HPLC or flash column chromatography, to remove excess reagents and byproducts.
Conclusion
The Boc protecting group is not merely a passive component of the this compound linker; it is the critical enabler of its advanced functionality. By providing a stable yet selectively removable mask for the terminal amine, the Boc group imparts essential temporal control over the reactivity of the linker. This allows for a deliberate, stepwise synthetic strategy that is fundamental to the construction of precisely defined, complex molecular architectures. For researchers in drug development and chemical biology, understanding the function and application of the Boc group within this linker is key to leveraging its full potential in creating next-generation therapeutics and research tools.
References
Methodological & Application
Synthesis of endo-BCN-PEG6-Boc: A Detailed Protocol for PROTAC Linker Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of the bifunctional linker, endo-BCN-PEG6-Boc. This linker is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), featuring a bicyclononyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and a Boc-protected amine for further functionalization. This protocol details the synthesis of the key precursors, endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH) and mono-Boc-protected hexaethylene glycol diamine (Boc-NH-PEG6-NH2), followed by their coupling to yield the final product. The procedures outlined are based on established chemical principles and aim to provide a clear and reproducible methodology for researchers in the field of chemical biology and drug discovery.
Introduction
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties. The this compound linker offers a versatile platform for PROTAC synthesis. The endo-BCN group allows for the efficient and bioorthogonal conjugation to azide-containing molecules via SPAAC, a copper-free click chemistry reaction. The PEG6 spacer enhances solubility and provides spatial separation between the two ligands. The terminal Boc-protected amine allows for subsequent deprotection and coupling to a carboxylic acid-containing ligand.
This application note provides a detailed protocol for the laboratory-scale synthesis of this compound, including the preparation of its precursors.
Chemical Data Summary
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Function |
| endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol | endo-BCN-OH | C10H14O | 150.22 | BCN precursor with a hydroxyl group |
| N-(tert-Butoxycarbonyl)-1-amino-3,6,9,12,15,18-hexaoxa-21-azahenicosane | Boc-NH-PEG6-NH2 | C17H36N2O7 | 380.48 | PEG linker with a terminal Boc-protected amine and a free amine |
| This compound | - | C30H51NO10 | 585.73 | Final bifunctional PROTAC linker |
Experimental Protocols
Part 1: Synthesis of endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo-BCN-OH)
The synthesis of endo-BCN-OH is a multi-step process that starts from cyclooctene and is well-documented in the chemical literature. The general strategy involves the epoxidation of cyclooctene, followed by a Shapiro reaction to generate the strained alkyne, and subsequent functionalization to introduce the hydroxymethyl group. While a detailed, step-by-step protocol is beyond the scope of this document, the key transformations are outlined below. Researchers should refer to established literature procedures for detailed experimental conditions and characterization data.
General Synthetic Outline:
-
Epoxidation of Cyclooctene: Cyclooctene is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form cyclooctene oxide.
-
Formation of Hydrazone: Cyclooctene oxide is reacted with hydrazine to form the corresponding hydrazone.
-
Shapiro Reaction: The hydrazone is treated with a strong base, such as n-butyllithium, to generate the bicyclo[6.1.0]non-4-yne (BCN) core.
-
Hydroxymethylation: The BCN anion is quenched with formaldehyde to introduce the hydroxymethyl group, yielding endo-BCN-OH. The endo isomer is typically the major product.
Purification is generally achieved by column chromatography on silica gel.
Part 2: Synthesis of mono-Boc-1,21-diamino-3,6,9,12,15,18-hexaoxahenicosane (Boc-NH-PEG6-NH2)
This protocol describes the selective protection of one amino group of hexaethylene glycol diamine.
Materials:
-
Hexaethylene glycol diamine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve hexaethylene glycol diamine (1 equivalent) in a sufficient amount of DCM in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)2O, 0.9 equivalents) in DCM.
-
Add the (Boc)2O solution dropwise to the diamine solution over a period of 1-2 hours with vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM to afford the pure mono-Boc-protected diamine.
Part 3: Synthesis of this compound
This protocol details the coupling of endo-BCN-OH and Boc-NH-PEG6-NH2 via a carbamate linkage using 1,1'-carbonyldiimidazole (CDI) as an activating agent.
Materials:
-
endo-BCN-OH (from Part 1)
-
Boc-NH-PEG6-NH2 (from Part 2)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, to aid solubility)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve endo-BCN-OH (1 equivalent) in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask.
-
Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours, or until the activation of the alcohol is complete (can be monitored by TLC, observing the disappearance of the starting alcohol).
-
In a separate flask, dissolve Boc-NH-PEG6-NH2 (1.2 equivalents) in anhydrous DCM (a small amount of anhydrous DMF can be added if solubility is an issue).
-
Add the solution of Boc-NH-PEG6-NH2 to the activated endo-BCN-OH mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the final product, this compound.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a detailed and structured protocol for the synthesis of the valuable PROTAC linker, this compound. By following the outlined procedures for the preparation of the key precursors and the final coupling reaction, researchers can reliably produce this important building block for the development of novel protein degraders. The provided experimental details and workflow visualization are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
Application Notes and Protocols for PROTAC Synthesis using endo-BCN-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.
This document provides detailed application notes and protocols for the synthesis of a PROTAC utilizing the versatile endo-BCN-PEG6-Boc linker. This linker features a bicyclo[6.1.0]nonyne (BCN) group for highly efficient and catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a six-unit polyethylene glycol (PEG) chain to enhance solubility and a tert-butyloxycarbonyl (Boc)-protected amine for sequential attachment to an E3 ligase ligand. As a case study, we will outline the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, using the E3 ligase ligand pomalidomide.
Principle of the Technology
The synthesized PROTAC will function by inducing the formation of a ternary complex between BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the poly-ubiquitination of BRD4, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the degradation of proteins that have been historically challenging to target with traditional small molecule inhibitors.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
The following diagram illustrates the mechanism of action of the synthesized BRD4-targeting PROTAC.
Application Notes and Protocols for SPAAC Reactions with endo-BCN-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for utilizing endo-BCN-PEG6-Boc in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This copper-free click chemistry technique is a cornerstone of bioconjugation, enabling the precise and efficient labeling of azide-modified biomolecules under physiological conditions. The inclusion of a polyethylene glycol (PEG) linker enhances hydrophilicity and can improve reaction kinetics, while the Boc protecting group offers a versatile handle for subsequent modifications.[1][2][3]
Introduction to this compound in SPAAC
Bicyclo[6.1.0]nonyne (BCN) is a highly reactive cyclooctyne that readily participates in SPAAC reactions with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[4][5] The endo isomer of BCN is noted to be slightly more reactive than the exo isomer. The attached PEG6 linker increases the aqueous solubility of the molecule and can accelerate reaction rates by reducing steric hindrance between the reactive moieties. The terminal tert-butyloxycarbonyl (Boc) protecting group allows for further functionalization after the SPAAC reaction by deprotection under mild acidic conditions to reveal a primary amine. This trifunctional nature makes this compound a valuable tool for the synthesis of complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
Quantitative Data Summary
The following tables summarize key quantitative data relevant to SPAAC reactions involving BCN derivatives. These values can serve as a reference for experimental design and optimization.
Table 1: Reaction Kinetics of BCN Isomers with Benzyl Azide
| Cyclooctyne Isomer | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| endo-BCN | 0.29 | CD₃CN/D₂O (1:2) |
| exo-BCN | 0.19 | CD₃CN/D₂O (1:2) |
Table 2: Typical SPAAC Reaction Parameters and Expected Yields
| Parameter | Recommended Value | Notes |
| Molar Ratio (BCN:Azide) | 1.5:1 to 4:1 | An excess of the BCN reagent can help drive the reaction to completion. |
| Concentration | High micromolar range | Higher concentrations generally lead to faster reaction rates. |
| Temperature | 4°C to 37°C | Reactions can be performed at room temperature or physiological temperatures. Lower temperatures (4°C) may require longer incubation times. |
| Reaction Time | 1 to 48 hours | Reaction progress should be monitored (e.g., by LC-MS or HPLC) to determine the optimal time. |
| Expected Yield | >80% | High yields are typically achievable with optimized conditions. A reported yield for a similar bis-endo-BCN derivative was 80.7%. |
Experimental Protocols
This section provides detailed methodologies for performing a SPAAC reaction with this compound, followed by the deprotection of the Boc group.
Protocol 1: SPAAC Reaction with an Azide-Modified Protein
This protocol describes the conjugation of this compound to an azide-containing protein.
Materials:
-
This compound
-
Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Note: Avoid buffers containing primary amines like Tris, as they can react with some reagents.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Prepare Reagents:
-
Allow this compound to warm to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Ensure the azide-modified protein solution is at the desired concentration in an appropriate amine-free buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent is recommended. The final concentration of the organic solvent (DMF or DMSO) should be kept low (ideally <10%) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) for 4-12 hours or at 4°C for 12-48 hours with gentle agitation. The optimal time should be determined by monitoring the reaction progress.
-
-
Purification:
-
Remove the excess, unreacted this compound and obtain the purified conjugate using an SEC desalting column, following the manufacturer's instructions.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Further characterization can be performed using techniques such as mass spectrometry to confirm successful conjugation.
-
Protocol 2: Boc Deprotection of the SPAAC Product
This protocol describes the removal of the Boc protecting group from the conjugated product to expose a primary amine for further functionalization.
Materials:
-
Boc-protected SPAAC conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 mixture of DCM:TFA).
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
-
Work-up:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the SPAAC reaction and subsequent deprotection.
Caption: Experimental workflow for the SPAAC reaction and optional Boc deprotection.
Caption: Chemical transformation in the SPAAC reaction and subsequent Boc deprotection.
References
Application Notes and Protocols for the Use of endo-BCN-PEG6-Boc in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of chemical biology has been significantly advanced by the development of bioorthogonal chemistries, which allow for the specific covalent labeling of biomolecules in their native environment. Among these, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its ability to proceed within living systems without the need for toxic copper catalysts. The endo-BCN-PEG6-Boc reagent is a versatile tool designed for two-stage bioconjugation applications. It features a reactive endo-bicyclo[6.1.0]nonyne (BCN) group for SPAAC with azide-modified targets, a hydrophilic polyethylene glycol (PEG6) spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc)-protected amine. This protected amine allows for a secondary conjugation step after the initial SPAAC reaction, enabling the attachment of a second molecule of interest.
These application notes provide detailed protocols for the use of this compound in cell-based assays, including metabolic labeling of cellular glycans and subsequent two-step conjugation for imaging and analysis.
Principle of the Method
The use of this compound in cell-based assays typically follows a two-stage process:
-
Metabolic Labeling and SPAAC Reaction: Cells are first treated with a metabolic precursor containing an azide group (e.g., an azido-sugar). This precursor is incorporated into biomolecules by the cell's natural metabolic pathways. Subsequently, this compound is introduced and reacts with the azide-modified biomolecules via SPAAC, forming a stable triazole linkage.
-
Boc Deprotection and Secondary Conjugation: Following the initial labeling, the Boc protecting group on the PEG linker is removed under acidic conditions to expose a primary amine. This newly available amine can then be conjugated to a second molecule, such as a fluorescent dye, a biotin tag for affinity purification, or a therapeutic agent.
Data Presentation
Quantitative data for SPAAC reactions are crucial for experimental design. The following table summarizes key kinetic and experimental parameters.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) of endo-BCN with Benzyl Azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [1] |
| Second-Order Rate Constant (k₂) of exo-BCN with Benzyl Azide | 0.19 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [1] |
| Typical Concentration for Metabolic Labeling with Azido-Sugars (e.g., Ac4ManNAz) | 25-50 µM | Cell Culture Medium | [2] |
| Typical Incubation Time for Metabolic Labeling | 1-3 days | 37°C, 5% CO₂ | [2] |
| Typical Concentration for BCN Labeling in Live Cells | 5-20 µM | Serum-free Medium | [2] |
| Typical Incubation Time for BCN Labeling | 30-60 minutes | 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans and SPAAC Reaction with this compound
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by the reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azido-sugar (e.g., N-azidoacetylmannosamine, peracetylated - Ac4ManNAz)
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Metabolic Labeling:
-
Prepare a stock solution of the peracetylated azido-sugar (e.g., Ac4ManNAz) in anhydrous DMSO.
-
Add the azido-sugar stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Culture cells in the medium containing the azido-sugar for 1-3 days at 37°C with 5% CO₂. Include a negative control of cells cultured without the azido-sugar.
-
-
Preparation of this compound Labeling Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally.
-
-
SPAAC Labeling Reaction:
-
Gently aspirate the medium containing the azido-sugar from the cells.
-
Wash the cells twice with pre-warmed PBS to remove unincorporated azido-sugar.
-
Add the this compound labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
Aspirate the labeling medium and wash the cells three times with pre-warmed PBS.
-
At this stage, the cells are labeled with the BCN-PEG6-Boc moiety.
Protocol 2: Boc Deprotection and Secondary Conjugation with an NHS-Ester Dye
This protocol outlines the removal of the Boc protecting group and subsequent labeling with an amine-reactive fluorescent dye.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Deprotection Buffer: Trifluoroacetic acid (TFA) in an appropriate solvent (e.g., 20-50% TFA in dichloromethane - DCM). Note: This step is cytotoxic and should be performed on fixed cells. For live-cell applications, alternative deprotection strategies would be necessary.
-
Neutralization Buffer (e.g., saturated sodium bicarbonate solution)
-
Amine-reactive fluorescent dye (e.g., NHS-ester functionalized fluorophore)
-
Labeling Buffer (e.g., PBS, pH 7.4-8.5)
Procedure:
-
Cell Fixation (Recommended):
-
Fix the cells labeled with this compound with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Boc Deprotection:
-
Carefully add the deprotection buffer to the fixed cells and incubate for 1-2 hours at room temperature.
-
Remove the deprotection buffer and wash the cells with the solvent used for the deprotection buffer (e.g., DCM).
-
Neutralize any residual acid by washing with a neutralization buffer, followed by several washes with PBS.
-
-
Secondary Labeling with NHS-Ester Dye:
-
Prepare a solution of the NHS-ester dye in a suitable buffer (e.g., PBS, pH 7.4-8.5) at the desired concentration.
-
Add the dye solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
Remove the dye solution and wash the cells extensively with PBS to remove any unreacted dye.
-
The cells are now fluorescently labeled and ready for imaging.
Visualizations
Caption: Workflow for metabolic labeling and SPAAC reaction.
Caption: Workflow for Boc deprotection and secondary labeling.
Caption: Logical relationship of this compound components and reaction pathway.
References
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using endo-BCN-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development, enabling the visualization and tracking of proteins, nucleic acids, and other molecules in their native environments. Bioorthogonal chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for this purpose due to its high specificity and biocompatibility. The endo-BCN-PEG6-Boc reagent is a versatile linker designed for the fluorescent labeling of azide-modified biomolecules. It features an endo-BCN (bicyclo[6.1.0]nonyne) group for highly efficient, copper-free click chemistry, a six-unit polyethylene glycol (PEG) spacer to enhance water solubility, and a Boc (tert-butyloxycarbonyl) protected amine for the attachment of a fluorescent dye.
This document provides detailed application notes and protocols for the use of this compound in a complete fluorescent labeling workflow, from initial deprotection to the final labeled biomolecule.
Chemical Properties and Reaction Mechanism
The this compound linker facilitates a three-step process for fluorescently labeling an azide-modified biomolecule:
-
Boc Deprotection: The Boc protecting group on the terminal amine of the PEG linker is removed under acidic conditions to yield a reactive primary amine.
-
Fluorescent Dye Conjugation: An amine-reactive fluorescent dye (e.g., an NHS ester) is conjugated to the newly exposed amine on the endo-BCN-PEG6-NH2 linker.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The endo-BCN group of the fluorescent dye conjugate reacts with an azide-modified biomolecule to form a stable triazole linkage. This reaction is highly specific and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1]
The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.[2]
Data Presentation
Table 1: Quantitative Data for SPAAC Reaction with endo-BCN
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.15 M⁻¹s⁻¹ | DMSO, 37°C | [3] |
| 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [4] | |
| Reaction Time for Quantitative Conjugation | Typically 1-4 hours | Room Temperature | [5] |
| Reaction Efficiency | Nearly 100% with sufficient incubation time | Physiological conditions |
Note: Reaction kinetics can be influenced by the specific azide, solvent, and temperature.
Table 2: Common Amine-Reactive Fluorescent Dyes and their Properties
| Fluorescent Dye (NHS Ester) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Typical) |
| Fluorescein (FITC) | 495 | 525 | >0.9 |
| Rhodamine B | 546 | 610 | ~0.7 |
| Cyanine3 (Cy3) | 550 | 570 | ~0.15 |
| Cyanine5 (Cy5) | 650 | 670 | ~0.28 |
| ATTO 488 | 501 | 523 | ~0.8 |
| ATTO 647N | 646 | 664 | ~0.65 |
Note: The fluorescence quantum yield can be affected by conjugation to a biomolecule and the local molecular environment.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA and DCM is also commonly used.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. The deprotected amine will be more polar and have a lower Rf value on TLC.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
For applications where the TFA salt is acceptable, the resulting residue can be used directly.
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield endo-BCN-PEG6-NH2.
Troubleshooting: See the troubleshooting guide for Boc deprotection below.
Protocol 2: Conjugation of Amine-Reactive Fluorescent Dye
This protocol details the conjugation of an NHS ester-activated fluorescent dye to the deprotected endo-BCN-PEG6-NH2.
Materials:
-
endo-BCN-PEG6-NH2
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., C18 reverse-phase column for HPLC)
Procedure:
-
Prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMF or DMSO.
-
Dissolve the endo-BCN-PEG6-NH2 in the reaction buffer.
-
Add the dye stock solution to the linker solution at a molar ratio of 1.5:1 to 5:1 (dye:linker). The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the endo-BCN-PEG6-Fluorophore conjugate using reverse-phase HPLC to remove unreacted dye and linker.
-
Characterize the purified product by mass spectrometry and UV-Vis spectroscopy.
Troubleshooting: See the troubleshooting guide for NHS ester dye conjugation below.
Protocol 3: Fluorescent Labeling of Azide-Modified Biomolecules via SPAAC
This protocol describes the final step of labeling an azide-modified biomolecule with the endo-BCN-PEG6-Fluorophore conjugate.
Materials:
-
Azide-modified biomolecule (e.g., protein, antibody, or nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.
-
Purified endo-BCN-PEG6-Fluorophore conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification method (e.g., size-exclusion chromatography, dialysis, or affinity chromatography)
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
Add the endo-BCN-PEG6-Fluorophore conjugate to the biomolecule solution. A molar excess of 10-20 fold of the BCN-fluorophore conjugate over the azide-modified biomolecule is a common starting point.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. For live-cell labeling, incubation can be done at 37°C for 30-60 minutes.
-
Monitor the labeling efficiency by a suitable method (e.g., SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry).
-
Purify the fluorescently labeled biomolecule to remove unreacted BCN-fluorophore conjugate. Size-exclusion chromatography or dialysis are common methods for purifying labeled proteins.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
Troubleshooting: See the troubleshooting guide for SPAAC labeling below.
Mandatory Visualizations
Caption: Experimental workflow for fluorescent labeling.
Caption: SPAAC reaction mechanism.
Note: The image placeholders in the DOT script above should be replaced with actual chemical structure images for a complete visual representation.
Application: Investigating GPCR Signaling
Fluorescently labeled biomolecules are instrumental in studying dynamic cellular processes like G protein-coupled receptor (GPCR) signaling. By labeling a GPCR or its interacting partners (e.g., G proteins, arrestins), researchers can use advanced imaging techniques such as Förster Resonance Energy Transfer (FRET) and single-molecule tracking to elucidate the spatiotemporal dynamics of signaling events.
For instance, an azide-bearing unnatural amino acid can be genetically incorporated into a specific site of a GPCR. The receptor can then be fluorescently labeled using the endo-BCN-PEG6-Fluorophore via the SPAAC protocol. This site-specifically labeled GPCR can then be used in live-cell imaging experiments to monitor conformational changes, dimerization, and interactions with downstream signaling molecules in response to ligand stimulation.
Caption: Simplified GPCR signaling pathway.
Troubleshooting Guides
Boc Deprotection
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase TFA concentration (e.g., from 20% to 50% in DCM). |
| Inadequate reaction time or temperature. | Extend reaction time and monitor by TLC/LC-MS. Gentle heating may be considered. | |
| Steric hindrance from the PEG chain. | Increase reaction time or consider a stronger acid system like 4M HCl in dioxane. | |
| Side Product Formation | Alkylation of nucleophilic sites by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture. |
| Acid-labile functional groups on the molecule. | Use milder deprotection conditions (e.g., lower temperature, shorter reaction time). |
NHS Ester Dye Conjugation
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of the NHS ester. | Ensure anhydrous solvents are used for the dye stock solution. Perform the reaction at a slightly lower pH (e.g., 7.5-8.0) to reduce the rate of hydrolysis. |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as sodium bicarbonate or borate buffer. | |
| Low protein/linker concentration. | Increase the concentration of the reactants to favor the bimolecular reaction over hydrolysis. A protein concentration of at least 2 mg/mL is recommended. | |
| Protein Precipitation | Labeling with a hydrophobic dye. | Use a dye with improved water solubility or add a solubilizing agent. Reduce the molar excess of the dye. |
| High degree of labeling. | Decrease the molar ratio of dye to protein in the reaction. |
SPAAC Labeling
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Inefficient incorporation of the azide into the biomolecule. | Optimize the metabolic labeling or chemical modification step to increase the azide incorporation. |
| Insufficient concentration of the BCN-fluorophore conjugate. | Increase the molar excess of the BCN-fluorophore conjugate. | |
| Steric hindrance around the azide or BCN group. | If possible, reposition the azide on the biomolecule to a more accessible location. | |
| High Background Fluorescence | Incomplete removal of unreacted BCN-fluorophore conjugate. | Use a more stringent purification method, such as a combination of size-exclusion and affinity chromatography. |
| Non-specific binding of the dye to the biomolecule or other cellular components. | Include a blocking agent (e.g., BSA) in the reaction buffer. Perform additional washing steps. |
References
- 1. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 2. sciforum.net [sciforum.net]
- 3. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) with a PEG6 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) linkers have become integral in modern ADC design due to their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[1]
This document provides detailed application notes and protocols for the development of an ADC using a discrete PEG6 linker. We will focus on the conjugation of the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), to the humanized anti-HER2 monoclonal antibody, Trastuzumab. This model system is widely used in ADC research and provides a relevant framework for these protocols.
Rationale for Using a PEG6 Linker
Discrete PEG linkers, with a defined number of repeating ethylene glycol units, offer significant advantages over polydisperse PEG mixtures by ensuring the generation of a homogeneous ADC product with improved batch-to-batch consistency and a better safety profile.[2][3] A PEG6 linker, specifically, provides a balance of properties:
-
Increased Hydrophilicity : The PEG6 moiety enhances the water solubility of the ADC, which is particularly crucial when working with hydrophobic payloads like MMAE, thereby helping to prevent aggregation.[2][4]
-
Improved Pharmacokinetics : The hydrophilic PEG chain forms a hydration shell around the payload, shielding it from premature clearance and extending the ADC's circulation half-life.
-
Optimal Spacer Length : A PEG6 linker provides a defined and adequate distance between the antibody and the payload, which can be critical for efficient payload release and interaction with its intracellular target.
-
Reduced Immunogenicity : PEGylation can mask potential epitopes on the linker-payload complex, lowering the risk of an immune response.
Mechanism of Action: HER2-Targeted ADC
The ADC described herein targets the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including a significant subset of breast and gastric cancers. The proposed mechanism of action is as follows:
-
Binding : The Trastuzumab component of the ADC binds with high specificity to the HER2 receptor on the surface of a cancer cell.
-
Internalization : Upon binding, the ADC-HER2 receptor complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking : The complex is trafficked to the lysosome, an acidic organelle containing various proteases.
-
Payload Release : Inside the lysosome, the linker is cleaved by lysosomal enzymes (such as Cathepsin B), releasing the active MMAE payload.
-
Cytotoxicity : The released MMAE disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Below is a diagram illustrating the HER2 signaling pathway, which is dysregulated in HER2-positive cancers, and the mechanism of action of the HER2-targeted ADC.
Caption: Mechanism of action of a HER2-targeted ADC and its effect on cancer cell signaling.
Experimental Workflow
The development of a PEG6-linked ADC involves a multi-step process, from antibody preparation to final characterization. The general workflow is outlined below.
Caption: General experimental workflow for the synthesis and characterization of a PEG6-linked ADC.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of a Trastuzumab-PEG6-MMAE ADC. These values are representative and will vary based on specific experimental conditions.
Table 1: Physicochemical Characterization of Trastuzumab-PEG6-MMAE
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC |
| Monomer Purity | > 95% | SEC-HPLC |
| Aggregates | < 5% | SEC-HPLC |
| Unconjugated Payload | < 1% | RP-HPLC |
Table 2: In Vitro Biological Activity of Trastuzumab-PEG6-MMAE
| Cell Line | HER2 Expression | ADC IC₅₀ (nM) | Naked Antibody IC₅₀ (nM) |
| SK-BR-3 | High (3+) | 0.1 - 1.0 | > 100 |
| BT-474 | High (3+) | 0.5 - 5.0 | > 100 |
| MDA-MB-453 | Moderate (2+) | 10 - 50 | > 100 |
| MCF-7 | Low (1+) | > 100 | > 100 |
IC₅₀ values for Trastuzumab-MMAE conjugates can range from picomolar to nanomolar depending on the specific linker and conjugation method. The values presented are a conservative estimate based on published data for similar constructs.
Table 3: Pharmacokinetic Parameters of a PEGylated ADC in a Murine Model
| ADC Construct | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| Non-PEGylated ADC | ~100 | ~0.5 |
| PEGylated ADC (e.g., PEG6) | > 150 | < 0.3 |
PEGylation has been shown to prolong the half-life and reduce the clearance of ADCs.
Experimental Protocols
Protocol 1: Conjugation of MMAE to Trastuzumab via a Maleimide-PEG6-NHS Ester Linker
This protocol describes a common two-step strategy for conjugating a payload to an antibody. First, the payload (MMAE) is functionalized with the linker. Second, the linker-payload construct is conjugated to the antibody. For this protocol, we will assume the use of a commercially available Maleimide-PEG6-vc-PABC-MMAE drug-linker, which is ready for conjugation to a reduced antibody. This method targets the interchain disulfide bonds of the antibody.
Materials:
-
Trastuzumab (10 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (10 mM stock solution)
-
Maleimide-PEG6-vc-PABC-MMAE (10 mM stock in DMSO)
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Quenching Solution: N-acetyl-L-cysteine (NAC) (100 mM stock in water)
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation:
-
Buffer exchange Trastuzumab into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using UV-Vis spectrophotometry at 280 nm (extinction coefficient for Trastuzumab is ~1.45 mL/mg·cm).
-
-
Antibody Reduction:
-
To the antibody solution, add a 5 to 10-fold molar excess of TCEP from the 10 mM stock solution. This step reduces the interchain disulfide bonds to generate free sulfhydryl (-SH) groups.
-
Incubate the reaction at 37°C for 2 hours with gentle mixing.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column (e.g., spin column) equilibrated with Conjugation Buffer. This step is critical to prevent the reducing agent from interfering with the maleimide reaction.
-
-
Conjugation Reaction:
-
Immediately add the Maleimide-PEG6-vc-PABC-MMAE solution to the reduced antibody. A typical starting point is a 5 to 8-fold molar excess of the drug-linker over the antibody.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of NAC (relative to the maleimide-linker) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated SEC column.
-
Collect the fractions containing the purified ADC (typically the first major peak).
-
Pool the relevant fractions and determine the final protein concentration via UV-Vis at 280 nm.
-
Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column: TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm) or similar
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol
-
Purified Trastuzumab-PEG6-MMAE ADC (~1 mg/mL)
-
Unconjugated Trastuzumab control (~1 mg/mL)
Procedure:
-
System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Sample Analysis:
-
Inject 10-20 µL of the unconjugated Trastuzumab control. This will elute as a single major peak (DAR=0).
-
Inject 10-20 µL of the purified ADC sample.
-
-
Chromatographic Gradient:
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Follow with a wash step at 100% Mobile Phase B and a re-equilibration step at 100% Mobile Phase A.
-
-
Data Analysis:
-
The chromatogram of the ADC will show a series of peaks. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR (DAR=2, DAR=4, etc.), which are retained longer on the column due to increased hydrophobicity.
-
Integrate the area of each peak (A_i).
-
Calculate the average DAR using the following formula: Average DAR = Σ (DAR_i * A_i) / Σ A_i where DAR_i is the drug-to-antibody ratio for each peak (e.g., 0, 2, 4, 6, 8) and A_i is the area of that peak.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC₅₀) of the ADC on HER2-positive and HER2-negative cancer cell lines.
Materials:
-
HER2-positive cell lines (e.g., SK-BR-3, BT-474)
-
HER2-negative control cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Trastuzumab-PEG6-MMAE ADC
-
Unconjugated Trastuzumab
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in complete cell culture medium. A typical concentration range is from 0.01 pM to 100 nM.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the appropriate wells. Include untreated wells as a 100% viability control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
After the incubation period, measure cell viability according to the manufacturer's instructions for the chosen reagent.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the normalized cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value, which is the concentration of the ADC that inhibits cell growth by 50%. This can be done using software like GraphPad Prism.
-
Conclusion
The rational design of ADCs, with careful consideration of each component, is paramount to achieving a successful therapeutic. The use of a discrete PEG6 linker offers a compelling strategy to improve the physicochemical and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads. The protocols and data presented here provide a foundational guide for researchers developing next-generation ADCs, enabling the systematic synthesis and characterization of these complex and promising biotherapeutics.
References
- 1. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of endo-BCN-PEG6-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules for bioconjugation and drug delivery.[1][2] Its popularity is due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][3] This document provides a detailed protocol for the deprotection of the Boc group from endo-BCN-PEG6-Boc, a heterobifunctional linker. This linker contains a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry (SPAAC) and a protected amine.[4] The deprotection yields the free amine, endo-BCN-PEG6-amine, which can be subsequently conjugated to proteins, peptides, or other molecules. The most common and effective method for Boc deprotection is acidolysis using trifluoroacetic acid (TFA).
Principle of the Reaction: The Boc deprotection is an acid-catalyzed elimination reaction. The acid protonates the oxygen of the carbamate, leading to the cleavage of the C-O bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine. The resulting amine is typically obtained as its corresponding salt with the conjugate base of the acid used (e.g., a trifluoroacetate salt when TFA is used).
Quantitative Data Summary
The following table summarizes common reaction conditions for the Boc deprotection of amine-containing compounds using trifluoroacetic acid. These conditions serve as a general guideline and may require optimization for specific substrates.
| Parameter | Typical Value/Range | Solvents | Notes |
| TFA Concentration | 20-50% (v/v) | Dichloromethane (DCM) | Higher concentrations can be used if deprotection is sluggish. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Dichloromethane (DCM) | The reaction is often initiated at 0 °C to control the initial exotherm. |
| Reaction Time | 30 minutes - 2 hours | Dichloromethane (DCM) | Reaction progress should be monitored by TLC or LC-MS. |
| Equivalents of TFA | 5-10 equivalents (or as a solvent mixture) | Dichloromethane (DCM) | Using TFA as part of the solvent system ensures a sufficient excess. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene (optional, for azeotropic removal of TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system for reaction monitoring
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol describes the deprotection of this compound using a mixture of TFA and DCM.
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
-
Addition of TFA:
-
Slowly add an equal volume of TFA to the DCM solution (creating a 1:1 v/v mixture). For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
For TLC, spot the reaction mixture against the starting material. The deprotected amine product will have a different Rf value. The product can be visualized with ninhydrin stain, which reacts with the primary amine to produce a colored spot.
-
For LC-MS, the disappearance of the starting material's mass peak and the appearance of the product's mass peak will indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting residue is the TFA salt of endo-BCN-PEG6-amine and can often be used directly in subsequent steps.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the residue in DCM.
-
Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the TFA. Caution: Carbon dioxide gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, endo-BCN-PEG6-amine.
-
Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., to 50% in DCM) or extending the reaction time. Steric hindrance from the PEG chain can sometimes slow the reaction.
-
Side Products: If side products are observed, it may be due to the acid sensitivity of other functional groups in the molecule. In such cases, a milder deprotection method might be necessary, although for BCN and PEG, TFA is generally well-tolerated.
-
Difficulty Removing TFA: Residual TFA can be challenging to remove completely. Co-evaporation with toluene is an effective method.
Visualizations
Caption: Boc deprotection of this compound to its amine TFA salt.
References
Application Notes and Protocols for the Characterization of endo-BCN-PEG6-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques and protocols for the characterization of endo-BCN-PEG6-Boc, a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This linker incorporates three key functionalities: a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a six-unit polyethylene glycol (PEG) chain to enhance solubility and provide a flexible spacer, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent conjugation following deprotection.
Introduction
This compound is a valuable tool in drug discovery and chemical biology, enabling the precise linkage of two different molecular entities.[1] The BCN moiety allows for copper-free "click" chemistry with azide-containing molecules, offering high efficiency and biocompatibility.[2][3] The PEG linker modulates the physicochemical properties of the final conjugate, often improving solubility and pharmacokinetic profiles.[4][5] The Boc-protected amine provides a stable, masked reactive site that can be deprotected under acidic conditions to reveal a primary amine for further functionalization.
Accurate characterization of this linker is critical to ensure its purity, identity, and suitability for downstream applications. This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound.
Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are crucial for confirming the presence of the BCN, PEG, and Boc moieties and for verifying the overall structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the conjugate, providing confirmation of its identity and an assessment of its purity. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of the this compound conjugate. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target compound from any impurities or starting materials.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₁NO₁₀ | |
| Molecular Weight | 585.73 g/mol | |
| Purity (by HPLC) | >95% | Typical |
| Appearance | White to off-white solid | Manufacturer |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol | Manufacturer |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Boc group (-C(CH₃)₃) | ~1.45 | s (9H) |
| PEG chain (-OCH₂CH₂O-) | 3.60 - 3.70 | m |
| BCN ring protons | 0.90 - 2.50 | m |
| Methylene adjacent to carbamate (-NHCH₂-) | ~3.30 | m |
| Methylene adjacent to BCN (-CH₂O-) | ~4.00 | m |
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atoms | Expected Chemical Shift (ppm) |
| Boc group (-C (CH₃)₃) | ~80 |
| Boc group (-C(CH₃ )₃) | ~28 |
| PEG chain (-OCH₂****CH₂ O-) | ~70 |
| BCN alkyne carbons | ~100 |
| Carbamate carbonyl (-NHC O-) | ~156 |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Integrate all signals and assign them to the corresponding protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to obtain a clear spectrum.
-
Assign the chemical shifts to the corresponding carbon atoms.
-
Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
-
Instrument: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecule [M+H]⁺ and other potential adducts (e.g., [M+Na]⁺).
-
Determine the accurate mass and compare it with the theoretical mass of the compound.
-
Protocol for High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary.
-
Instrument: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the peak area of the main peak and any impurity peaks.
-
Diagrams
Caption: Experimental workflow for the synthesis, characterization, and application of this compound.
Caption: Functional components of the this compound linker and their applications.
References
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of endo-BCN-PEG6-Boc Constructs
Welcome to the technical support center for endo-BCN-PEG6-Boc and related constructs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound construct is difficult to dissolve. What are the recommended solvents?
A1: The this compound construct, due to its PEGylated nature, exhibits solubility in a range of polar organic solvents.[1][2] For initial solubilization, it is recommended to use solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).[3][4] The PEG6 moiety is specifically included to enhance water solubility.[3] Therefore, for aqueous applications, preparing a concentrated stock solution in one of the recommended organic solvents and then diluting it into the aqueous buffer is a common practice.
Q2: I am observing precipitation or aggregation when I dilute my concentrated stock of this compound into an aqueous buffer. How can I prevent this?
A2: Aggregation upon dilution into aqueous media is a common issue with many organic molecules. Here are several strategies to mitigate this:
-
Optimize the Organic Solvent Content: Minimize the percentage of the organic solvent in your final aqueous solution. A high concentration of the initial organic solvent can cause the compound to precipitate out when introduced to the aqueous environment.
-
Slow Addition and Mixing: Add the concentrated stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual introduction helps in the proper dispersion of the compound.
-
Co-solvents: The use of co-solvents can improve the solubility of your construct in aqueous solutions. For PEGylated compounds, the addition of a small percentage of a water-miscible organic solvent to the aqueous buffer can sometimes maintain solubility.
-
pH Adjustment: The pH of the aqueous buffer can influence the solubility of your construct. Experiment with a range of pH values to find the optimal condition for your specific application.
Q3: Does the Boc protecting group affect the solubility of the this compound construct?
A3: Yes, the tert-butyloxycarbonyl (Boc) protecting group can influence the overall solubility of the molecule. The Boc group is relatively non-polar and can decrease the aqueous solubility of the construct compared to its deprotected amine counterpart. The free amine, after Boc deprotection, can be protonated at physiological pH, which generally leads to improved aqueous solubility. Boc-protected PEG linkers are designed to enhance stability and allow for controlled reactions, with the understanding that the solubility profile may change upon deprotection.
Q4: How does the PEG6 linker contribute to the solubility of the construct?
A4: The polyethylene glycol (PEG) linker is a key component for improving the physicochemical properties of the molecule. The six repeating ethylene glycol units in the PEG6 linker are hydrophilic and create a hydration shell around the molecule, which generally increases its solubility in aqueous environments. This is a common strategy used in drug development to enhance the solubility and bioavailability of hydrophobic molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized powder | Inappropriate solvent selection. | Use polar organic solvents such as DMSO, DMF, DCM, or acetonitrile for initial solubilization. |
| Insufficient mixing. | Vortex or sonicate the solution to aid in dissolution. | |
| Precipitation upon dilution into aqueous buffer | High concentration of organic solvent in the final solution. | Minimize the volume of the organic stock solution. Aim for a final organic solvent concentration of less than 5%. |
| Rapid addition of the stock solution. | Add the stock solution dropwise to the aqueous buffer with constant, gentle stirring. | |
| Suboptimal pH of the aqueous buffer. | Test a range of pH values for your aqueous buffer to find the optimal solubility. | |
| Observation of a cloudy or aggregated solution over time | Compound instability or aggregation at the working concentration. | Consider using a lower working concentration. |
| Incompatible buffer components. | Ensure all buffer components are compatible with your construct. | |
| Freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound construct
-
Phosphate-buffered saline (PBS), pH 7.4
-
Selected organic solvent for stock solution (e.g., DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker
-
Microcentrifuge
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mg/mL in DMSO).
-
Add an excess amount of the concentrated stock solution to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). The goal is to have undissolved precipitate.
-
Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the tubes for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved this compound using a calibrated analytical method such as HPLC.
-
The determined concentration represents the aqueous solubility of the construct under the tested conditions.
Protocol 2: Phase Solubility Study
This protocol is used to investigate the effect of a solubilizing agent (e.g., a co-solvent or cyclodextrin) on the solubility of this compound.
Materials:
-
This compound construct
-
A series of aqueous solutions with increasing concentrations of the solubilizing agent.
-
Microcentrifuge tubes (1.5 mL)
-
Orbital shaker
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a series of aqueous solutions containing increasing concentrations of the chosen solubilizing agent.
-
Add an excess amount of the this compound construct to each solution.
-
Seal the tubes and shake them at a constant temperature until equilibrium is reached (24-72 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved construct in the supernatant of each sample using a suitable analytical method.
-
Plot the concentration of the dissolved construct against the concentration of the solubilizing agent to determine the effect on solubility.
Visualizations
Caption: Workflow for determining the aqueous solubility of this compound.
Caption: Troubleshooting logic for addressing solubility issues.
References
BCN-Based Click Chemistry Technical Support Center
Welcome to the technical support center for BCN (bicyclo[6.1.0]nonyne)-based click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with BCN linkers in bioconjugation?
A1: The most prominent side reaction is the thiol-yne reaction, where the BCN alkyne reacts with free thiol groups, particularly those from cysteine residues in proteins.[1][2] This can lead to non-specific labeling and the formation of heterogeneous conjugates. Another significant consideration is the stability of the linker attaching the BCN moiety to the molecule of interest. For instance, carbamate linkages have demonstrated instability in cellular environments, whereas amide linkages are generally more robust.[1][3][4] Additionally, the BCN moiety itself can undergo degradation under acidic conditions, which is a crucial factor in applications like oligonucleotide synthesis.
Q2: How can the undesired thiol-yne side reaction be prevented or minimized?
A2: There are two primary strategies to mitigate the thiol-yne side reaction:
-
Thiol Blocking: Before introducing the BCN-containing molecule, free thiol groups on the biomolecule can be blocked. A common method is the alkylation of thiols using reagents such as iodoacetamide (IAM).
-
Use of Thiol Scavengers: The addition of a mild reducing agent that is also a thiol, such as β-mercaptoethanol (β-ME), can suppress the thiol-BCN addition.
Q3: My BCN-tetrazine ligation is slow or incomplete. What are the potential causes and how can I troubleshoot this?
A3: Several factors can contribute to slow or incomplete BCN-tetrazine ligations:
-
Steric Hindrance: Bulky substituents near the BCN or tetrazine moieties can sterically hinder the reaction. Consider redesigning your constructs to minimize steric clash.
-
Reagent Stability: While BCN is generally stable, some tetrazine derivatives can be less stable in aqueous solutions, especially those with electron-withdrawing substituents. Ensure the freshness of your tetrazine reagent and consider using more stable derivatives.
-
Concentration: The reaction rate is dependent on the concentration of both reactants. If possible, increasing the concentration of one or both components can accelerate the reaction.
-
Solvent: The choice of solvent can influence reaction kinetics. While many reactions are performed in aqueous buffers, the addition of organic co-solvents can sometimes improve solubility and reaction rates.
Q4: I am observing degradation of my BCN-containing compound. What could be the cause?
A4: BCN degradation can occur under specific conditions:
-
Acidic Conditions: The BCN alkyne functionality is known to be unstable in acidic environments, which can be a concern during procedures like solid-phase oligonucleotide synthesis. Degradation can involve both oxidation and hydrolysis of the alkyne.
-
Intracellular Environment: The harsh environment within cellular phagosomes, which includes oxidizing species and acidic conditions, can lead to the degradation of strained alkynes like BCN.
-
Linkage Instability: As mentioned in Q1, carbamate linkages used to attach BCN are prone to hydrolysis in biological media. Switching to a more stable amide linkage can prevent this issue.
Troubleshooting Guides
Issue 1: Non-Specific Labeling of Proteins
-
Symptom: Mass spectrometry or gel electrophoresis analysis shows multiple or unexpected labeled species.
-
Potential Cause: Thiol-yne side reaction between BCN and free cysteine residues.
-
Troubleshooting Steps:
-
Pre-treat with a thiol-blocking agent: Before adding your BCN reagent, incubate your protein with a 10-fold molar excess of iodoacetamide (IAM) for 30 minutes at room temperature to block free thiols.
-
Purification: Remove excess IAM using a desalting column before proceeding with the BCN ligation.
-
Alternative: Include a thiol scavenger like β-mercaptoethanol in the reaction mixture to compete with the protein's thiols for reaction with BCN.
-
Caption: Troubleshooting workflow for non-specific protein labeling.
Issue 2: Low Yield of BCN-Tetrazine Ligation Product
-
Symptom: Low recovery of the desired conjugate after the reaction.
-
Potential Cause: Degradation of the BCN moiety or the tetrazine, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Stability: Check the age and storage conditions of your tetrazine reagent. If degradation is suspected, use a fresh batch. For BCN, avoid acidic conditions during storage and reaction.
-
Optimize Reactant Concentrations: Perform a titration experiment to find the optimal molar ratio and concentrations of your BCN and tetrazine reagents.
-
Solvent Optimization: If solubility is an issue, consider using a co-solvent like DMSO or DMF in your aqueous buffer.
-
Reaction Time and Temperature: While BCN-tetrazine ligations are typically fast, some systems may require longer incubation times. Monitor the reaction progress over time to determine the optimal duration. Most reactions proceed efficiently at room temperature.
-
Quantitative Data Summary
The reaction rates of BCN with different tetrazine derivatives can vary significantly based on the electronic properties of the substituents on the tetrazine ring. Generally, more electron-withdrawing groups on the tetrazine lead to faster reaction rates.
| BCN Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| 3,6-diphenyl-1,2,4,5-tetrazine | 3.6 | Reference reaction in methanol. |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | 118 | Electron-withdrawing pyridyl groups increase the rate. |
| Tetrazine amino acid 13 | 437 ± 13 | A specific tetrazine-containing amino acid. |
| Tetrazine amino acid 14 | 1.45 ± 0.05 | Another tetrazine-containing amino acid with a lower rate. |
Key Experimental Protocols
Protocol 1: Thiol Blocking on Proteins Prior to BCN Labeling
-
Protein Preparation: Prepare your protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Iodoacetamide (IAM) Preparation: Prepare a fresh stock solution of IAM (e.g., 100 mM in buffer).
-
Blocking Reaction: Add a 10-fold molar excess of the IAM stock solution to your protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Removal of Excess IAM: Remove the unreacted IAM using a desalting column or through buffer exchange.
-
BCN Labeling: The thiol-blocked protein is now ready for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with your BCN-containing reagent.
Caption: Experimental workflow for thiol blocking on proteins.
Protocol 2: General Procedure for BCN-Tetrazine Ligation
-
Reagent Preparation: Dissolve the BCN-functionalized molecule and the tetrazine-functionalized molecule in a compatible solvent (e.g., PBS, or a mixture of an organic solvent like DMSO with an aqueous buffer).
-
Reaction Initiation: Mix the two solutions. The optimal stoichiometry may vary, but a 1:1 or a slight excess of one reagent (e.g., 1.2 equivalents) is a common starting point.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method such as LC-MS or by observing the disappearance of the characteristic color of the tetrazine.
-
Incubation: Allow the reaction to proceed at room temperature for a sufficient time, which can range from minutes to a few hours depending on the specific reactants and their concentrations.
-
Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.
Caption: Logical relationship of BCN side reactions and their solutions.
References
stability of endo-BCN-PEG6-Boc in aqueous buffers
Welcome to the technical support center for endo-BCN-PEG6-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the stability of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is influenced by the stability of its two key functional moieties: the bicyclo[6.1.0]nonyne (BCN) group and the tert-butyloxycarbonyl (Boc) protecting group. The PEG6 linker itself is generally stable under typical experimental conditions. The BCN group is a relatively stable cyclooctyne used for strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. However, its stability can be compromised under specific conditions (see Q2). The Boc group is known to be labile under acidic conditions[3][4].
Q2: Under what conditions can the endo-BCN group degrade?
A2: The reactivity of the strained alkyne in the BCN group can lead to degradation under certain conditions. Researchers should be aware of the following potential instabilities:
-
Reaction with Thiols: The BCN group can react with free thiols, such as those in cysteine-containing peptides or proteins, and reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). One study demonstrated that BCN reacts with glutathione (GSH)[5].
-
Acidic Conditions: The stability of the BCN moiety can be limited under strongly acidic conditions. For instance, it has been shown to be prone to degradation in the presence of trichloroacetic acid (TCA) or dichloroacetic acid (DCA).
-
Neutral pH: Some instability of the BCN group has been observed even at a neutral pH of 7.2 over extended periods.
Q3: What is the stability of the Boc protecting group in aqueous buffers?
A3: The Boc group is generally stable to bases and most nucleophiles but is readily cleaved under acidic conditions. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). In mildly acidic buffers, slow hydrolysis of the Boc group can occur. For example, during reverse-phase HPLC purification using eluents containing 0.1% TFA, some cleavage of the Boc group has been reported to occur over several hours. While a pH of approximately 2.5 may be tolerated for short periods, prolonged exposure to acidic conditions should be avoided if the integrity of the Boc group is critical.
Q4: How should I store this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, it is recommended to dissolve the compound in an anhydrous organic solvent such as DMSO or DMF and store in tightly sealed vials at -20°C or -80°C. Based on data for similar compounds, stock solutions may be stable for up to one month at -20°C and for several months at -80°C. To minimize degradation from moisture and repeated freeze-thaw cycles, it is advisable to prepare and store the compound in small aliquots.
Q5: Can the hydrophobicity of the BCN group affect my experiments?
A5: Yes, the bicyclononyne core of the BCN group is hydrophobic. This can sometimes lead to reduced aqueous solubility and non-specific binding to hydrophobic regions of proteins or cell membranes. The inclusion of the hydrophilic PEG6 linker in this compound helps to mitigate these effects by improving overall water solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in aqueous buffers.
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired conjugate in SPAAC reaction | Degradation of the BCN linker | - Avoid buffers containing free thiols (e.g., DTT, GSH). If a reducing agent is necessary, consider using it in a separate step and then removing it before adding the BCN-containing molecule.- Minimize exposure of the BCN linker to highly acidic or oxidative environments.- For reactions at neutral pH, consider optimizing reaction times to minimize potential degradation of the BCN group over extended periods. |
| Hydrolysis of the Boc group | - Ensure that all buffers used are not acidic. If a low pH is required for other experimental steps, perform them after the conjugation step if the Boc group needs to be intact.- If deprotection is observed, verify the pH of all solutions. | |
| High background signal or off-target labeling | Non-specific binding due to hydrophobicity of the BCN group | - Although the PEG6 linker enhances hydrophilicity, residual non-specific binding can occur. Include mild non-ionic detergents (e.g., Tween-20, Triton X-100) in your washing buffers to reduce non-specific interactions.- Perform washing steps thoroughly. |
| Unexpected cleavage of the Boc group | Acidic buffer conditions | - Carefully check the pH of all aqueous buffers. The Boc group is sensitive to acid.- Avoid using acidic additives like TFA in purification steps if the Boc group needs to be retained. Consider alternative ion-pairing agents like ammonium acetate if performing RP-HPLC. |
| Inconsistent results between experiments | Variability in storage and handling of stock solutions | - Prepare fresh stock solutions or use recently prepared aliquots. Avoid repeated freeze-thaw cycles.- Ensure stock solutions are stored in tightly sealed vials to prevent moisture contamination. |
Data Summary Tables
Table 1: General Stability of the endo-BCN Moiety
| Condition | Stability | Notes | Reference(s) |
| Neutral pH (e.g., 7.2) | Moderate | Some instability has been observed over extended periods. | |
| Acidic Conditions | Low | Prone to degradation, especially in the presence of strong acids like TCA or DCA. | |
| Basic Conditions | Generally Stable | Information not explicitly found, but instability is primarily reported under acidic and thiol-containing conditions. | |
| Presence of Thiols (e.g., GSH, DTT, TCEP) | Low | Reacts with free thiols, leading to degradation of the BCN group. | |
| Presence of Azides | Reactive | Undergoes strain-promoted azide-alkyne cycloaddition (SPAAC). |
Table 2: General Stability of the Boc Moiety
| Condition | Stability | Notes | Reference(s) |
| Neutral pH | High | Generally stable in neutral aqueous buffers. | |
| Acidic Conditions (pH < 4) | Low | Readily cleaved, with the rate of cleavage increasing with lower pH. | |
| Mildly Acidic Conditions (e.g., 0.1% TFA in HPLC) | Moderate | Slow cleavage can occur over time. | |
| Basic Conditions | High | Stable to most basic conditions. | |
| Presence of Nucleophiles | High | Generally stable towards most nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Use of this compound in an Aqueous Reaction
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation: Prepare a stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
Reaction Setup:
-
Use a buffer system that is compatible with both the BCN and Boc groups (i.e., neutral to slightly basic pH, and free of thiols and strong acids). Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point.
-
Add the required volume of the this compound stock solution to your aqueous reaction mixture containing the azide-functionalized molecule of interest. The final concentration of the organic solvent should be kept low (typically <5%) to avoid negative effects on biological molecules.
-
-
Incubation: Incubate the reaction at the desired temperature (e.g., room temperature or 37°C). Reaction times will vary depending on the concentration of reactants and the specific azide used.
-
Monitoring and Analysis: Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or HPLC.
Protocol 2: Assessing the Stability of this compound under Specific Experimental Conditions
To ensure the integrity of this compound in your specific experimental setup, it is advisable to perform a preliminary stability study.
-
Prepare Test Solutions: Prepare solutions of this compound at your intended working concentration in the specific aqueous buffer(s) you plan to use.
-
Incubation: Incubate these solutions under the same conditions as your planned experiment (e.g., temperature, duration).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.
-
Analysis: Analyze the aliquots by LC-MS or a similar analytical method to quantify the amount of intact this compound remaining. This will allow you to determine the half-life and degradation profile of the compound under your specific conditions.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
troubleshooting low yield in PROTAC synthesis with endo-BCN-PEG6-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the endo-BCN-PEG6-Boc linker.
Troubleshooting Guide
Question: We are experiencing a significantly lower than expected yield after the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between our azide-functionalized molecule (e.g., warhead for the protein of interest) and this compound. What are the potential causes and solutions?
Low yields in the SPAAC coupling step are a common issue. The underlying causes can often be traced to starting material quality, reaction conditions, or the purification process.
Potential Causes & Solutions
-
Degradation of this compound: The bicyclononyne (BCN) moiety is strained and can be susceptible to degradation, especially if stored improperly or exposed to acidic/basic conditions for extended periods.
-
Solution: Always use freshly acquired or properly stored this compound. Store at the recommended temperature (typically -20°C) and under an inert atmosphere (e.g., argon or nitrogen). Before starting the reaction, it's good practice to verify the integrity of the linker via NMR or LC-MS.
-
-
Impure or Unreactive Azide Starting Material: The azide-functionalized binding ligand may contain impurities that interfere with the reaction. The azide itself might also be sterically hindered, reducing its reactivity.
-
Solution: Ensure the azide-containing compound is of high purity (>95%), confirmed by NMR and LC-MS. If steric hindrance is suspected, you may need to redesign the synthesis of the ligand to introduce the azide at a more accessible position.
-
-
Suboptimal Reaction Conditions: While SPAAC reactions are generally robust, the choice of solvent and temperature can still influence the reaction rate and yield.[]
-
Solution: Aprotic polar solvents like DMSO or DMF are generally effective. If solubility is an issue, co-solvents may be necessary. Running the reaction at a slightly elevated temperature (e.g., 37-50°C) can sometimes improve the rate and yield, though this should be balanced against the potential for degradation of sensitive functional groups.
-
-
Issues During Work-up and Purification: The PROTAC intermediate may be lost during extraction or adhere to the stationary phase during chromatography.
-
Solution: Minimize aqueous work-up steps if the compound has high water solubility due to the PEG linker.[2] For purification, consider using reversed-phase chromatography (C18) as PEGylated compounds can sometimes be challenging to purify on normal-phase silica gel.
-
Question: Our final PROTAC yield is low after the Boc deprotection step. What could be going wrong?
Low yields at the final deprotection stage often point to incomplete reactions or degradation of the PROTAC molecule under the deprotection conditions.
Potential Causes & Solutions
-
Incomplete Boc Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group may not be fully removed, leading to a mixture of protected and deprotected product, which complicates purification and lowers the yield of the desired final compound.
-
Solution: The most common reagent for Boc deprotection is trifluoroacetic acid (TFA). Ensure you are using a sufficient excess of TFA (e.g., 20-50% in dichloromethane (DCM)). Monitor the reaction by LC-MS until all the starting material is consumed.
-
-
Degradation of the PROTAC: Some functional groups within the PROTAC molecule (e.g., esters, acid-labile groups on the warhead or E3 ligase ligand) may not be stable to the strongly acidic conditions of Boc deprotection.
-
Solution: If your PROTAC is acid-sensitive, consider alternative N-Boc deprotection methods. For example, using 4M HCl in dioxane is a common alternative that is sometimes milder. In more sensitive cases, a different protecting group strategy might be required during the synthesis design phase.
-
-
Purification Losses: The final, deprotected PROTAC is often more polar than its Boc-protected precursor. This change in physicochemical properties can lead to losses during purification.
-
Solution: The final purification is almost always performed using preparative HPLC. Optimize the HPLC method (gradient, mobile phase additives like TFA or formic acid) to achieve good peak shape and separation, thereby maximizing recovery.
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Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG6 linker in my PROTAC, and how does it affect synthesis?
The polyethylene glycol (PEG) portion of the linker primarily serves to increase the hydrophilicity and water solubility of the final PROTAC molecule.[2] This can improve its physicochemical properties, which are often challenging for large PROTAC molecules.[3][4] During synthesis, the PEG linker can make the molecule more soluble in a wider range of solvents but may also complicate purification by causing streaking on normal-phase silica gel.
Q2: How can I confirm that the SPAAC reaction has occurred between my azide and the this compound linker?
The formation of the triazole ring can be confirmed using several analytical techniques:
-
LC-MS: You should observe a new peak in the chromatogram with a mass corresponding to the sum of the masses of your two reactants.
-
NMR: In ¹H NMR, you will see the disappearance of the characteristic alkyne protons of the BCN group and the appearance of a new proton signal for the triazole ring (typically around 7.5-8.5 ppm, though this can vary). In ¹³C NMR, you will see the appearance of new signals for the triazole carbons.
Q3: My final PROTAC shows low degradation efficiency in cellular assays. Could this be related to the synthesis?
Yes, low degradation efficiency can be linked to issues during synthesis.
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Impurities: Residual starting materials or byproducts from the synthesis can compete with the PROTAC for binding to the target protein or the E3 ligase, reducing the efficiency of ternary complex formation.
-
Incorrect Structure: An unexpected side reaction during synthesis could lead to a final molecule with a different structure than intended.
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Racemization: If your E3 ligase ligand is susceptible to racemization (e.g., thalidomide derivatives), the synthetic conditions could lead to a mixture of epimers, one of which may be significantly less active.
Solution: Always ensure the final PROTAC is of high purity (>98%) and that its structure is unequivocally confirmed by 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.
Q4: What are the key considerations when choosing attachment points for the linker on the warhead and E3 ligase ligand?
The attachment points are critical for PROTAC efficacy. An improperly placed linker can lead to steric hindrance and prevent the formation of a stable and productive ternary complex. While this is a design consideration rather than a direct synthesis issue, it's crucial to note that if a well-synthesized PROTAC is inactive, the linker attachment points are a primary suspect. Iterative design and synthesis of PROTACs with different linker attachment points are often necessary to find an optimal degrader.
Quantitative Data Summary
The table below summarizes potential issues in the PROTAC synthesis workflow, their impact on reaction monitoring, and the expected final yield. This data is illustrative and can vary based on the specific substrates used.
| Issue | Step Affected | Observation by LC-MS | Potential Impact on Yield |
| Impure Azide Substrate | SPAAC Coupling | Multiple peaks for starting material; formation of side products. | 10-30% Decrease |
| Degraded BCN Linker | SPAAC Coupling | Starting material peak for the linker is absent or diminished. | 20-50% Decrease |
| Suboptimal Reaction Temp. | SPAAC Coupling | Slow or incomplete conversion of starting materials. | 15-40% Decrease |
| Incomplete Deprotection | Boc Deprotection | Mixture of Boc-protected and final product peaks. | 30-60% Decrease |
| Product Degradation | Boc Deprotection | Appearance of unexpected peaks with lower mass. | 20-70% Decrease |
| Purification Losses | All Purification Steps | Low recovery of the desired product from the column. | 10-25% Decrease |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol describes a general method for the copper-free click reaction between an azide-functionalized molecule and this compound.
-
Reagent Preparation: Dissolve the azide-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMSO to a final concentration of approximately 10-20 mM.
-
Reaction Setup: In a clean, dry vial under an inert atmosphere (argon or nitrogen), add the solution of the azide-functionalized molecule. To this, add the solution of this compound.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by LC-MS by taking small aliquots from the reaction mixture. If the reaction is slow, the temperature can be increased to 37°C.
-
Work-up: Once the reaction is complete (as determined by LC-MS), dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove the DMSO. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the Boc-protected PROTAC intermediate.
Protocol 2: General Procedure for Final Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the final PROTAC.
-
Reagent Preparation: Prepare a deprotection solution of 20-50% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM).
-
Reaction Setup: Dissolve the Boc-protected PROTAC intermediate in a minimal amount of anhydrous DCM in a clean, dry vial. Cool the solution to 0°C using an ice bath.
-
Deprotection Reaction: Add the pre-prepared TFA/DCM solution to the vial. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene or methanol several times to ensure all residual TFA is removed.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., DMSO/water or methanol) and purify by preparative reversed-phase HPLC to obtain the final, pure PROTAC. Lyophilize the appropriate fractions to yield the final product as a solid.
Visualizations
Caption: PROTAC Synthesis Workflow using this compound.
Caption: Troubleshooting logic for low yield in PROTAC synthesis.
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs), with a specific focus on the role of Polyethylene Glycol (PEG) linkers in prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate after the attachment of a linker and a cytotoxic payload.[1][2] Key contributing factors include:
-
Hydrophobic Payloads and Linkers: Many potent cytotoxic drugs are hydrophobic. Their conjugation to the antibody surface creates hydrophobic patches that can lead to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[3][4]
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High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation.[4] This can lead to faster clearance from circulation and reduced stability.
-
Conjugation Process Conditions: The solvents used to dissolve hydrophobic linker-payloads can disrupt the antibody's structure. Unfavorable buffer conditions, such as pH near the antibody's isoelectric point or inappropriate salt concentrations, can also promote aggregation.
-
Storage and Handling: Improper storage conditions, including temperature stress and physical agitation, can induce ADC aggregation.
Q2: How do PEG linkers help prevent ADC aggregation?
A2: PEG (Polyethylene Glycol) is a hydrophilic, biocompatible polymer that, when used as a linker in ADCs, helps to mitigate aggregation through several mechanisms:
-
Increased Hydrophilicity: The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload, improving the overall solubility of the ADC in aqueous buffers.
-
Steric Hindrance: The flexible PEG chain forms a "hydration shell" around the payload, creating a physical barrier that prevents the close association of ADC molecules, thus inhibiting the formation of aggregates.
-
Enabling Higher DAR: By improving solubility and reducing aggregation, PEG linkers allow for the development of ADCs with higher drug-to-antibody ratios without compromising their physicochemical properties.
Q3: What is the impact of PEG linker length and architecture on ADC aggregation?
A3: The length and structure of the PEG linker are critical parameters that influence ADC stability:
-
Length: Longer PEG chains generally provide better shielding of the hydrophobic payload, leading to reduced aggregation and slower plasma clearance. However, excessively long linkers might negatively impact the ADC's potency. Shorter PEG linkers may be sufficient for less hydrophobic payloads.
-
Architecture (Linear vs. Branched): Branched or multi-arm PEG linkers can offer a more significant hydrophilic shield compared to linear PEGs of the same molecular weight. This can be particularly advantageous for highly hydrophobic payloads or when aiming for a high DAR, as they can more effectively prevent aggregation and improve pharmacokinetics.
Q4: What analytical techniques are used to monitor ADC aggregation?
A4: Several analytical methods are employed to detect and quantify ADC aggregates:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic size.
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique couples SEC with MALS detection to provide an absolute measurement of the molar mass of eluting species, allowing for accurate identification and quantification of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid method used to determine the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is a valuable tool for characterizing the overall hydrophobicity of an ADC and can be used to monitor changes that may lead to aggregation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to ADC aggregation during development and experimentation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or turbidity observed immediately after adding the linker-payload. | 1. Poor solubility of the linker-payload in the conjugation buffer. 2. Highly hydrophobic nature of the payload and linker causing rapid aggregation. 3. Suboptimal buffer conditions (pH, salt concentration). | 1. Optimize the co-solvent (e.g., DMSO, DMF) concentration and type. 2. Consider using a more hydrophilic PEG linker or a branched PEG architecture. 3. Screen different buffer systems to find optimal pH and ionic strength for ADC stability. |
| High levels of soluble high molecular weight (HMW) species detected by SEC. | 1. High Drug-to-Antibody Ratio (DAR) leading to increased hydrophobicity. 2. Suboptimal conjugation chemistry or reaction conditions (temperature, reaction time). 3. Inherent instability of the monoclonal antibody. | 1. Reduce the molar excess of the linker-payload during conjugation to target a lower DAR. 2. Optimize conjugation parameters (e.g., lower temperature, shorter reaction time). 3. Consider using a more hydrophilic PEG linker to mitigate the hydrophobicity of the high DAR species. 4. Evaluate the stability of the unconjugated antibody under the same conditions. |
| Increase in aggregation over time during storage. | 1. Suboptimal formulation (buffer, excipients). 2. Inappropriate storage temperature or freeze-thaw cycles. 3. Instability of the linker leading to payload deconjugation and subsequent aggregation. | 1. Perform a formulation screen to identify optimal buffer pH, ionic strength, and stabilizing excipients (e.g., sugars, surfactants). 2. Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. 3. Evaluate linker stability under storage conditions. |
| Batch-to-batch variability in aggregation levels. | 1. Inconsistent quality of raw materials (antibody, linker, payload). 2. Poorly controlled conjugation process parameters. | 1. Ensure consistent quality and purity of all starting materials. 2. Tightly control conjugation reaction parameters (e.g., temperature, pH, reaction time, mixing). |
| Low yield after purification due to aggregation. | 1. Aggregation during the conjugation reaction leading to loss during purification. 2. Aggregation induced by the purification process itself (e.g., high local concentration during ultrafiltration). | 1. Optimize conjugation conditions to minimize aggregation at the source. 2. Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions. 3. Optimize purification methods to minimize stress on the ADC. |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Aggregation and Clearance
| Linker | % Aggregation (by SEC) | Clearance (mL/day/kg) | Reference |
| No PEG | High | ~15 | |
| PEG2 | Moderate | ~10 | |
| PEG4 | Low | ~7 | |
| PEG8 | < 2% | ~5 | |
| PEG12 | < 2% | ~5 | |
| PEG24 | < 2% | ~5 |
Table 2: Comparison of Linear vs. Branched PEG Linker Architecture on ADC Properties (High DAR)
| Linker Architecture | Relative Aggregation | Clearance Rate | Reference |
| Linear (e.g., L-PEG24) | Higher | High | |
| Branched/Pendant (e.g., P-(PEG12)2) | Lower | Low |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To separate and quantify monomeric, dimeric, and higher-order aggregates of an ADC and determine their absolute molar mass.
Materials:
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ADC sample
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Mobile Phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
SEC column (e.g., TSKgel G3000SWxl or similar)
-
HPLC system with UV detector
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MALS detector
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Refractive Index (RI) detector
Procedure:
-
System Preparation:
-
Equilibrate the SEC column and detectors with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for UV, MALS, and RI detectors.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove any large particulates.
-
-
Data Acquisition:
-
Inject a known volume of the prepared sample (e.g., 50 µL) onto the SEC column.
-
Collect the UV, light scattering, and refractive index data as the sample elutes.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to the monomer, dimer, and higher-order aggregates.
-
Use the MALS and RI data to calculate the absolute molar mass of each species to confirm their identity.
-
Calculate the percentage of each species based on the peak area from the UV chromatogram.
-
Protocol 2: Particle Size Distribution Analysis by Dynamic Light Scattering (DLS)
Objective: To rapidly assess the size distribution of an ADC sample and detect the presence of large aggregates.
Materials:
-
ADC sample
-
Low-volume disposable cuvette
-
DLS instrument
Procedure:
-
Instrument Setup:
-
Set the instrument parameters, including the laser wavelength, scattering angle, and temperature (typically 25°C).
-
-
Sample Preparation:
-
Dilute the ADC sample in a suitable buffer to a concentration within the instrument's optimal range.
-
Filter the sample through a 0.22 µm filter directly into a clean, dust-free cuvette.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 3-5) to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
-
Report the Z-average diameter and the Polydispersity Index (PDI). A high Z-average and PDI can indicate the presence of aggregates.
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Protocol 3: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the relative hydrophobicity of an ADC, which can be an indicator of its aggregation propensity.
Materials:
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ADC sample
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Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
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HIC column (e.g., TSKgel Butyl-NPR)
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HPLC system with UV detector
Procedure:
-
System Preparation:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% Mobile Phase A) at a constant flow rate.
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration.
-
-
Data Acquisition:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the bound ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time corresponds to a more hydrophobic species. This can be used to compare different ADC formulations or batches.
-
Visualizations
References
Technical Support Center: Purifying endo-BCN-PEG6-Boc Conjugates
Welcome to the technical support center for the purification of endo-BCN-PEG6-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of these specialized chemical linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs)[1][2]. It comprises three key components:
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endo-BCN (Bicyclononyne): A strained alkyne that allows for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-containing molecules[3].
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PEG6 (Hexaethylene glycol): A six-unit polyethylene glycol spacer that enhances solubility and provides flexibility to the linker[1].
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Boc (tert-Butoxycarbonyl): An acid-labile protecting group for a primary amine, which, after deprotection, can be used for further conjugation[4].
Q2: Why is the purification of this compound challenging?
A2: The purification is challenging due to the molecule's amphipathic nature. The PEG chain imparts high polarity and water solubility, which can lead to issues with standard purification techniques like silica gel chromatography. Problems such as streaking, poor separation from polar impurities, and low recovery are common.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Common impurities may include:
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Unreacted starting materials, such as Boc-protected PEG6-amine or an activated endo-BCN reagent.
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Byproducts from the coupling reaction.
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Prematurely de-protected Boc groups, resulting in the free amine version of the conjugate.
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Side-products from the degradation of the BCN ring, particularly if exposed to harsh conditions.
Q4: Which analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of techniques is recommended:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the purity of the sample by separating the target compound from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the conjugate.
Troubleshooting Guides
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation and Streaking during Silica Gel Chromatography
Q: My compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What can I do?
A: This is a common issue for highly polar, PEGylated compounds. Here are several strategies to troubleshoot this problem:
-
Switch to Reverse-Phase Chromatography: This is often the most effective solution. Due to the compound's polarity, it will interact better with a polar mobile phase and a non-polar stationary phase (like C18).
-
Modify the Mobile Phase for Silica Gel Chromatography:
-
Increase Polarity Gradually: Use a shallow gradient of a highly polar solvent like methanol in dichloromethane or chloroform. A slow increase in polarity can improve resolution.
-
Add a Basic Modifier: For amine-containing compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing caused by interactions with acidic silanol groups on the silica surface.
-
Use an Alternative Solvent System: Systems like chloroform/ethanol/isopropyl alcohol with a slow gradient may provide better separation for some PEG-containing molecules.
-
-
Deactivate the Silica Gel: Pre-treating the silica gel with a solution of triethylamine in your mobile phase can neutralize acidic sites, reducing tailing and potential degradation of the compound on the column.
Issue 2: Low or No Retention on a Reverse-Phase HPLC Column
Q: My this compound conjugate is eluting in the void volume of my C18 column. How can I increase its retention?
A: Low retention of polar compounds on reverse-phase columns is a common problem. Here are some solutions:
-
Reduce the Organic Content of the Mobile Phase: Decrease the percentage of acetonitrile or methanol in your mobile phase. You can start with a highly aqueous mobile phase (e.g., 95% water with 0.1% TFA) and gradually increase the organic content.
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Use a Column Designed for Polar Compounds: Consider using an "aqueous stable" C18 column or a column with a different stationary phase, such as one with polar end-capping, which is designed to prevent phase collapse in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. In HILIC, you use a polar stationary phase (like silica or an amide-based column) with a mobile phase of high organic content (typically acetonitrile) and a small amount of aqueous buffer.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of polar, medium-sized PEGylated linkers based on available literature and technical guides.
| Parameter | Normal-Phase (Silica Gel) | Reverse-Phase (C18) |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Typical Mobile Phase | Dichloromethane/Methanol | Water/Acetonitrile (with 0.1% TFA) |
| Gradient | 0-10% Methanol | 5-95% Acetonitrile |
| Expected Purity | >90% (can be challenging) | >95% |
| Common Issues | Tailing, Streaking, Low Recovery | Low Retention |
Detailed Experimental Protocol: Reverse-Phase HPLC Purification
This protocol provides a general method for the purification of this compound using preparative reverse-phase HPLC.
1. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or DMSO is often a good choice.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
- System: A preparative HPLC system with a UV detector.
- Column: A C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
- Detection Wavelength: Monitor at a wavelength where the BCN or another chromophore absorbs (e.g., ~220 nm).
3. Mobile Phase:
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
- Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
4. Gradient Elution:
- Flow Rate: 15-20 mL/min (adjust based on column dimensions).
- Gradient Program:
- 0-5 min: 5% B (isocratic)
- 5-45 min: 5% to 95% B (linear gradient)
- 45-50 min: 95% B (isocratic)
- 50-55 min: 95% to 5% B (linear gradient)
- 55-60 min: 5% B (isocratic, re-equilibration)
5. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
- Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired compound.
- Pool the pure fractions and remove the solvent by lyophilization.
Visualizations
Caption: Workflow for the purification of this compound via RP-HPLC.
Caption: Decision tree for troubleshooting common purification challenges.
References
mitigating off-target effects of BCN linkers
Welcome to the technical support center for Bicyclononyne (BCN) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of BCN linkers in bioconjugation and related applications.
Troubleshooting Guides
This section addresses common issues encountered during experiments with BCN linkers in a question-and-answer format.
Issue 1: High background signal or non-specific labeling.
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Question: I am observing high background fluorescence or off-target labeling in my experiment. What could be the cause and how can I resolve it?
-
Answer: High background or non-specific labeling with BCN linkers is often attributed to off-target reactions, primarily with free thiol groups on proteins. Here are the common causes and recommended solutions:
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Thiol-Yne Side Reaction: The most prominent side reaction of BCN linkers is the thiol-yne reaction with free thiol groups, particularly from cysteine residues in proteins.[1] This leads to non-specific labeling and heterogeneous conjugates.[1]
-
Solution 1: Thiol Blocking. Pretreat your protein or cell lysate with a thiol-blocking agent like iodoacetamide (IAM) to alkylate free cysteine residues before introducing the BCN-containing molecule.[1]
-
Solution 2: Competitive Inhibition. Add a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture. This will compete with the protein thiols for reaction with the BCN linker, thereby reducing non-specific labeling.[1]
-
-
Hydrophobic Interactions: The hydrophobic nature of the BCN moiety can lead to non-specific binding and aggregation of your probe.[2]
-
Solution: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into your BCN linker design to improve solubility and reduce non-specific binding. Perform washing steps with buffers containing mild non-ionic detergents (e.g., Tween-20).
-
-
Reaction with Other Nucleophiles: While less common, at alkaline pH, BCN linkers might exhibit some reactivity towards other nucleophilic amino acid residues like histidine and methionine.
-
Solution: Perform the conjugation reaction at a neutral pH (around 7.4) to minimize these potential side reactions.
-
-
Issue 2: Low conjugation efficiency or low yield.
-
Question: My conjugation reaction is resulting in a low yield of the desired product. What are the possible reasons and how can I improve it?
-
Answer: Low conjugation efficiency can stem from several factors related to the reactants and reaction conditions.
-
Suboptimal Reaction Kinetics: The reaction between the BCN linker and its azide partner may not be optimal.
-
Solution: Ensure you are using a reactive azide partner. The reaction rate can be influenced by the electronic properties of the azide. Consider increasing the concentration of the reactants and optimizing the incubation time and temperature. SPAAC reactions with BCN are often incubated at room temperature overnight.
-
-
Steric Hindrance: The BCN moiety on your molecule of interest might be sterically hindered, preventing efficient reaction with the azide.
-
Solution: Introduce a PEG spacer into your linker design to increase the distance between the BCN group and the biomolecule, thereby improving accessibility.
-
-
BCN Linker Instability: BCN linkers can be susceptible to degradation under certain conditions.
-
Solution: Avoid harsh acidic or oxidative conditions. BCN-carbamate linkages have been shown to be less stable in cellular environments compared to more robust BCN-amide linkages.
-
-
Incorrect Molar Ratios: The stoichiometry of the reactants is crucial for efficient conjugation.
-
Solution: Optimize the molar ratio of the BCN linker to the azide-containing molecule. For activating an antibody with a BCN NHS ester, a 20-30 fold molar excess of the linker is often recommended as a starting point. For the subsequent SPAAC reaction, a 2-4 fold molar excess of the azide-modified molecule to the BCN-functionalized antibody is common.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main off-target reactions of BCN linkers?
A1: The primary off-target reaction is the thiol-yne addition with free thiol groups from cysteine residues in proteins. This can lead to non-specific labeling. While less frequent, reactions with other nucleophiles like histidines and methionines can occur, especially at higher pH.
Q2: How can I prevent the thiol-yne side reaction?
A2: There are two main strategies to mitigate this side reaction:
-
Thiol Blocking: Alkylate free thiols with reagents like iodoacetamide (IAM) before adding your BCN linker.
-
Competitive Inhibition: Add a small molecule thiol, such as β-mercaptoethanol (βME), to your reaction to compete with the protein thiols.
Q3: What is the difference between exo-BCN and endo-BCN?
A3: Exo-BCN and endo-BCN are diastereomers. While both are reactive in strain-promoted alkyne-azide cycloaddition (SPAAC), endo-BCN is slightly more reactive and more commonly used. Both isomers exhibit similar reactivity profiles in the presence of benzyl azide.
Q4: How does a PEG spacer affect my BCN linker?
A4: A PEG spacer can significantly improve the properties of your BCN-containing molecule by:
-
Increasing hydrophilicity and reducing aggregation.
-
Reducing steric hindrance, which can improve conjugation efficiency.
-
Potentially improving the pharmacokinetic properties of a bioconjugate.
Q5: What is the stability of BCN linkers?
A5: BCN linkers are generally stable at neutral pH. However, they can degrade under acidic conditions. The linkage used to attach the BCN moiety also plays a role in stability; for instance, amide linkages are generally more stable in cellular environments than carbamate linkages.
Quantitative Data Summary
| Parameter | Value/Range | Reference(s) |
| BCN-Azide SPAAC Reaction Rate (k₂) | 0.19 - 0.29 M⁻¹s⁻¹ (with benzyl azide) | |
| Recommended Molar Excess (BCN-NHS ester for Ab activation) | 20-30 fold | |
| Recommended Molar Excess (Azide for SPAAC with BCN-Ab) | 2-4 fold | |
| Iodoacetamide Concentration for Thiol Blocking | 10-100 mM | |
| β-mercaptoethanol Concentration for Competitive Inhibition | Low mM range (e.g., 1-5 mM) |
Experimental Protocols
Protocol 1: Thiol Blocking with Iodoacetamide (IAM) Prior to BCN Conjugation
Objective: To block free thiol groups on a protein to prevent off-target reactions with a BCN linker.
Materials:
-
Protein solution (in a thiol-free buffer like PBS, pH 7.2-8.0)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (if necessary)
-
Iodoacetamide (IAM) solution (freshly prepared, protected from light)
-
Desalting column
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If your protein has internal disulfide bonds that need to be reduced to expose cysteines for other purposes or if you want to ensure all cysteines are in a reduced state before blocking, treat the protein with a 5-10 fold molar excess of DTT or TCEP at room temperature for 30 minutes.
-
Removal of Reducing Agent: If a reducing agent was used, remove it completely using a desalting column to prevent it from reacting with the IAM.
-
Alkylation with IAM:
-
Prepare a fresh stock solution of IAM (e.g., 100 mM in a compatible buffer). Iodoacetamide is light-sensitive, so protect the solution from light.
-
Add IAM to the protein solution to a final concentration of 10-20 mM.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
-
Removal of Excess IAM: Remove excess IAM using a desalting column.
-
Proceed with BCN Conjugation: The thiol-blocked protein is now ready for conjugation with your BCN linker.
Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a BCN Linker
Objective: To conjugate a drug-azide to an antibody functionalized with a BCN linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-NHS ester
-
Drug-azide
-
Quenching solution (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody-BCN Functionalization:
-
Add a 20-30 fold molar excess of BCN-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Remove excess BCN-NHS ester and quenching reagent using a desalting column, exchanging the buffer to PBS.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Add a 2-4 fold molar excess of the drug-azide (dissolved in a compatible solvent) to the BCN-functionalized antibody.
-
Incubate overnight at room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unconjugated drug-azide.
-
-
Characterization:
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
-
Visualizations
Caption: Off-target thiol-yne reaction of a BCN linker with a protein cysteine residue.
Caption: Strategies to mitigate the off-target thiol-yne reaction of BCN linkers.
Caption: A general experimental workflow for Antibody-Drug Conjugate (ADC) synthesis using a BCN linker.
References
endo-BCN-PEG6-Boc storage and handling guidelines
This technical support center provides comprehensive guidance on the storage, handling, and use of endo-BCN-PEG6-Boc for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is crucial to maintain the stability and reactivity of this compound. While specific conditions may vary by supplier, general guidelines based on similar compounds suggest the following:
-
Solid Form: For long-term storage, it is recommended to store the solid product at -20°C, protected from light and moisture. A related compound, endo-BCN-PEG6-t-butyl ester, can be stored for up to 24 months under these conditions in a tightly sealed vial[1]. Another similar product, endo-BCN-PEG6-Mal, also specifies a storage condition of -20°C[2].
-
In Solution: If you need to prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C or -80°C[1][3]. Solutions of a related compound are suggested to be usable for up to one month when stored at -20°C[1]. It is advisable to protect solutions from light.
Q2: How should I handle this compound before use?
A: Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least one hour. This prevents condensation of moisture inside the vial, which could affect the compound's stability.
Q3: What solvents can I use to dissolve this compound?
A: The PEGylated nature of this compound enhances its solubility. It is generally soluble in common organic solvents such as dichloromethane (DCM), acetonitrile (ACN), and dimethyl sulfoxide (DMSO). For biological applications, the PEG linker improves aqueous solubility. When using DMSO, it is recommended to use a fresh, unopened bottle as DMSO is hygroscopic and absorbed water can impact solubility.
Q4: What is the stability of the Boc protecting group?
A: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Avoid exposure to strong acids to prevent premature deprotection.
Q5: What is the reactivity of the BCN group?
A: The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that readily reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of "click chemistry" that does not require a copper catalyst, making it suitable for bioconjugation in living systems.
Storage and Handling Data
| Parameter | Guideline | Source |
| Storage Temperature (Solid) | -20°C | |
| Storage Temperature (Solution) | -20°C to -80°C | |
| Shelf Life (Solid) | Up to 24 months (in a tightly sealed vial) | |
| Shelf Life (Solution) | Up to 1 month at -20°C | |
| Handling Before Use | Equilibrate to room temperature for at least 1 hour before opening | |
| Recommended Solvents | DCM, ACN, DMSO |
Troubleshooting Guide
Issue: Low or no product yield in my SPAAC reaction.
-
Question: I am not seeing the expected product from my conjugation reaction with an azide-functionalized molecule. What could be the problem?
-
Answer: Several factors could contribute to low reaction yields. Consider the following:
-
Reagent Quality: Ensure that your this compound has been stored and handled correctly to prevent degradation. The strained BCN ring can be susceptible to degradation if not stored under optimal conditions (cold, dry, inert atmosphere).
-
Solvent Choice: While soluble in many organic solvents, the reaction kinetics can be solvent-dependent. Ensure your chosen solvent is compatible with both reactants and does not interfere with the reaction. For biological molecules, aqueous buffers are often used, and the PEG linker in this compound is designed to aid solubility in these conditions.
-
Steric Hindrance: The accessibility of both the BCN and azide groups is crucial. If either group is sterically hindered within the respective molecules, the reaction rate can be significantly reduced.
-
Side Reactions: BCN, as a strained alkyne, can potentially undergo side reactions. A common side reaction is the thiol-yne addition with free thiol groups, such as those from cysteine residues in proteins or from buffer components like DTT. This will consume your BCN reagent in an azide-independent manner.
-
-
Issue: I observe non-specific labeling of my protein.
-
Question: My protein, which does not contain an azide, is being labeled by this compound. Why is this happening?
-
Answer: The most likely cause of non-specific protein labeling is the thiol-yne side reaction. If your protein has accessible cysteine residues, the thiol group can react with the BCN alkyne. To mitigate this, consider the following:
-
Blocking Free Thiols: You can block free cysteine residues with reagents like N-ethylmaleimide (NEM) prior to the SPAAC reaction.
-
Buffer Composition: Ensure your buffers do not contain thiol-containing reagents like DTT or β-mercaptoethanol.
-
-
Issue: The Boc group is being cleaved during my experiment.
-
Question: I am finding that the Boc protecting group on my this compound is being removed unexpectedly. What can I do?
-
Answer: The Boc group is labile in acidic conditions. Review your experimental protocol to ensure that the pH does not drop to acidic levels. If acidic conditions are necessary for other reasons, you may need to perform the deprotection intentionally and purify the resulting amine-containing product before proceeding.
-
Experimental Protocols
Protocol: Conjugation of this compound to an Azide-Containing Peptide
This protocol provides a general guideline for the conjugation of this compound to a peptide containing an azide-functionalized amino acid.
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature for at least one hour.
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent such as DMSO.
-
Prepare a stock solution of the azide-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-containing peptide to the desired final concentration.
-
Add the this compound stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the BCN reagent over the azide is typically recommended to drive the reaction to completion.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Reaction Monitoring and Purification:
-
The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.
-
Once the reaction is complete, the conjugated peptide can be purified from excess unreacted this compound and other reaction components using methods like HPLC or size-exclusion chromatography.
-
Visualizations
Caption: Workflow for conjugating this compound to an azide-peptide.
Caption: Decision tree for troubleshooting low yield in SPAAC reactions.
References
Validation & Comparative
A Head-to-Head Battle of Isomers: Endo-BCN-PEG6-Boc vs. Exo-BCN-PEG6-Boc in Bioorthogonal Chemistry
In the rapidly evolving landscape of bioconjugation and drug development, the choice of reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) is critical for the success of novel therapeutics and diagnostic tools. Among the most prominent reagents are the endo- and exo- isomers of BCN-PEG6-Boc. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific applications.
Reactivity Comparison: A Subtle but Significant Difference
The primary distinction in the reactivity of endo- and exo-BCN derivatives lies in the stereochemistry of the cyclopropane ring fused to the cyclooctyne. This structural nuance leads to a measurable difference in their reaction kinetics with azides. The endo isomer, where the cyclopropane ring is oriented towards the same side as the PEG linker, is generally found to be slightly more reactive than the exo isomer.
Experimental data for the parent bicyclo[6.1.0]nonyne (BCN) isomers in reaction with benzyl azide provides a strong indication of this reactivity trend. While the PEG6 and Boc moieties may introduce minor steric influences, the core reactivity is dictated by the BCN scaffold.
| Reactant | Second-Order Rate Constant (k₂) with Benzyl Azide |
| endo-BCN | 0.29 M⁻¹s⁻¹[1] |
| exo-BCN | 0.19 M⁻¹s⁻¹[1] |
This approximately 1.5-fold higher reaction rate of the endo isomer can be a crucial factor in experiments where rapid conjugation is required, especially when dealing with low concentrations of biomolecules or in time-sensitive in vivo studies. It is also noteworthy that the synthesis of BCN typically results in a mixture of the exo and endo diastereomers in an approximate 5:3 ratio.[1]
Experimental Protocols: Determining Reaction Kinetics
To quantitatively assess the reactivity of endo-BCN-PEG6-Boc and exo-BCN-PEG6-Boc, the second-order rate constant (k₂) of their reaction with an azide of interest can be determined using nuclear magnetic resonance (NMR) spectroscopy.
Protocol: Determination of Second-Order Rate Constant for SPAAC using ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant (k₂) for the reaction between a BCN derivative and an azide.
Materials:
-
This compound or exo-BCN-PEG6-Boc
-
Azide-containing molecule of interest (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the BCN derivative of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the azide of known concentration in the same deuterated solvent.
-
Prepare a stock solution of the internal standard of known concentration.
-
In an NMR tube, combine known volumes of the BCN stock solution and the internal standard stock solution.
-
-
NMR Data Acquisition (Time Point 0):
-
Acquire a ¹H NMR spectrum of the BCN and internal standard mixture before the addition of the azide. This serves as the t=0 reference.
-
-
Reaction Initiation and Monitoring:
-
Add a known volume of the azide stock solution to the NMR tube containing the BCN and internal standard. The azide should be in excess (typically 5-10 equivalents) to ensure pseudo-first-order kinetics.
-
Quickly mix the contents and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved proton signal corresponding to the BCN starting material and a signal from the internal standard.
-
Calculate the concentration of the BCN derivative at each time point by comparing its integral to the integral of the internal standard.
-
Plot the natural logarithm of the BCN concentration (ln[BCN]) versus time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Azide]₀ where [Azide]₀ is the initial concentration of the azide.
-
Application Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
A prominent application for BCN-PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). The following workflow illustrates the key steps in preparing an ADC using a BCN-functionalized linker.
This diagram illustrates a common strategy for ADC synthesis where an antibody is first modified to introduce azide groups. Separately, the Boc-protecting group on the BCN-PEG6 linker is removed to reveal an amine, which is then conjugated to a drug payload. Finally, the azide-modified antibody and the BCN-functionalized drug are joined via a SPAAC reaction to form the final ADC.
Conclusion
Both this compound and exo-BCN-PEG6-Boc are highly effective reagents for bioorthogonal chemistry. The choice between the two isomers may depend on the specific requirements of the experiment. For applications demanding the fastest possible reaction kinetics, the slightly more reactive endo isomer may be preferable. However, for most standard applications, both isomers will perform exceptionally well. The provided experimental protocol allows for the precise determination of their reactivity with any azide-containing molecule, enabling researchers to make an informed decision based on their specific experimental context.
References
A Head-to-Head Comparison of endo-BCN-PEG6-Boc and DBCO Linkers for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. This guide provides an in-depth, data-driven comparison of two prominent copper-free click chemistry linkers: endo-BCN-PEG6-Boc and Dibenzocyclooctyne (DBCO) derivatives. By examining their reaction kinetics, stability, and solubility, this document aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
The advent of bioorthogonal chemistry has revolutionized the way biomolecules are labeled, tracked, and conjugated. At the forefront of this revolution is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that allows for the efficient and specific ligation of molecules in complex biological environments.[1][2] Central to this technology are strained cyclooctynes, with bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) being two of the most widely utilized classes of reagents.[2]
This guide focuses on a specific derivative of BCN, this compound, and compares its performance characteristics with those of commonly used DBCO linkers. The inclusion of a six-unit polyethylene glycol (PEG) spacer in this compound is designed to enhance hydrophilicity and fine-tune the properties of the resulting bioconjugate.[2] The tert-butyloxycarbonyl (Boc) protecting group on the amine provides a strategic handle for subsequent modifications, requiring a deprotection step to reveal the reactive amine.
Performance Deep Dive: A Quantitative Comparison
The efficacy of a linker in bioconjugation is determined by several key parameters, including the rate of reaction, the stability of the linker and the resulting conjugate, and its solubility in aqueous buffers.
| Feature | This compound | DBCO Linkers |
| Reaction Kinetics (Second-Order Rate Constant with Benzyl Azide) | ~0.29 M⁻¹s⁻¹[3] | ~0.6 - 1.0 M⁻¹s⁻¹ |
| Stability in Reducing Agents (e.g., TCEP) | Generally more stable | Can exhibit instability |
| Intracellular Stability | May show lower stability in some cell types (e.g., RAW264.7 cells) | Can be more stable in certain intracellular environments |
| Solubility | PEG6 spacer enhances aqueous solubility | PEGylated versions also exhibit good aqueous solubility |
| Key Feature | Boc-protected amine allows for controlled, sequential conjugations. | Generally faster reaction kinetics. |
Reaction Kinetics: A Matter of Speed
The speed at which a linker reacts with its azide-functionalized target is a critical factor, particularly in dynamic biological systems. In general, DBCO linkers exhibit faster reaction kinetics compared to BCN derivatives. This is attributed to the higher ring strain of the DBCO moiety. The second-order rate constant for the reaction of endo-BCN with benzyl azide is approximately 0.29 M⁻¹s⁻¹, whereas DBCO linkers can have rate constants in the range of 0.6 to 1.0 M⁻¹s⁻¹. For applications where rapid labeling at low concentrations is paramount, DBCO linkers may be the preferred choice.
Stability: A Tale of Two Environments
The stability of the linker and the resulting bioconjugate is crucial for the integrity of the final product and the reliability of experimental results. The choice between endo-BCN and DBCO can be influenced by the specific chemical environment of the experiment.
BCN linkers have been reported to be more stable in the presence of reducing agents such as tris(2-carboxyethyl)phosphine (TCEP). In contrast, DBCO linkers can show instability under these conditions. This makes endo-BCN a potentially better option for applications involving molecules that require a reducing environment, such as antibodies.
Conversely, some studies on intracellular stability have shown that BCN groups may exhibit lower stability within certain immune cells, such as RAW264.7 macrophages, compared to DBCO groups. This suggests that for certain live-cell imaging or tracking applications, DBCO linkers might offer an advantage.
The Role of the PEG Spacer and Boc Protecting Group
Both this compound and many commercially available DBCO linkers incorporate polyethylene glycol (PEG) spacers. These PEG chains increase the hydrophilicity of the linkers, which is advantageous when working with biomolecules in aqueous buffers, as it can help to reduce aggregation and improve solubility.
A key distinguishing feature of this compound is the presence of a Boc-protected amine. This protecting group renders the amine unreactive, allowing for the specific reaction of the BCN group with an azide. Following this initial conjugation, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent labeling or conjugation steps. This allows for a controlled, sequential bioconjugation strategy.
Experimental Protocols
General Protocol for Bioconjugation using this compound
This protocol involves a two-stage process: the initial SPAAC reaction followed by the deprotection of the Boc group to reveal a functional amine for subsequent reactions.
Stage 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the azide-modified biomolecule. A molar excess of the BCN linker (e.g., 2-10 fold) is typically used.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (ideally below 10% v/v) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Remove the excess unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis.
-
Stage 2: Boc Deprotection
-
Acidic Treatment:
-
To the purified bioconjugate from Stage 1, add a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane, DCM). A common condition is 20-50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with a base (e.g., a saturated solution of sodium bicarbonate).
-
Purify the deprotected bioconjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove TFA and other small molecules. The resulting bioconjugate will now have a free amine at the end of the PEG linker, ready for subsequent functionalization.
-
General Protocol for Bioconjugation using a DBCO-NHS Ester
This protocol describes a common method for labeling a biomolecule containing a primary amine (e.g., lysine residues in a protein) with a DBCO linker.
-
Preparation of Reactants:
-
Dissolve the biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-NHS ester in an organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
-
Reaction Setup:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 20% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching (Optional):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess unreacted DBCO-NHS ester using a desalting column or dialysis.
-
-
Conjugation to Azide-Modified Molecule:
-
The purified DBCO-labeled biomolecule can now be reacted with an azide-modified molecule of interest in a SPAAC reaction, following a similar procedure as described in Stage 1 for the endo-BCN linker.
-
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams are provided.
References
A Researcher's Guide to Validating PROTAC Ternary Complex Formation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex between a target protein, a PROTAC®, and an E3 ubiquitin ligase is the pivotal first step in targeted protein degradation. This guide provides a comparative analysis of key biophysical methods used to validate and characterize this critical interaction, with a focus on providing actionable data and protocols. While specific performance data for PROTACs utilizing an endo-BCN-PEG6-Boc linker is not extensively published, the principles and techniques outlined here are broadly applicable to PROTACs employing PEG-based linkers.
PROTACs, or Proteolysis Targeting Chimeras, are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1] They consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The formation of a productive ternary complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[2] The nature of the linker, including its length and composition, can significantly influence the stability and conformation of this ternary complex, thereby affecting degradation efficiency.
Comparing Biophysical Methods for Ternary Complex Validation
A variety of biophysical techniques can be employed to confirm and quantify the formation of the PROTAC-induced ternary complex. The choice of method often depends on the specific research question, throughput requirements, and the availability of instrumentation. Below is a comparative summary of the most common techniques.
| Technique | Principle | Key Quantitative Data | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Binding affinity (KD), association rate (kon), dissociation rate (koff), cooperativity (α) | Real-time, label-free detection; provides kinetic and affinity data. | Requires immobilization of one binding partner; potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, in-solution measurement; provides a complete thermodynamic profile. | Requires large amounts of pure protein; low throughput. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and an acceptor fluorophore when in close proximity. | Ternary complex formation (TR-FRET ratio), binding affinity (KD) | Homogeneous assay format; high-throughput screening compatible. | Requires labeling of binding partners with specific fluorophores; potential for assay interference. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding. | Binding affinity (KD), association and dissociation rates (kon, koff) | Real-time, label-free detection; higher throughput than SPR. | Lower sensitivity compared to SPR; requires immobilization. |
| X-ray Crystallography | Provides high-resolution structural information of the ternary complex. | Atomic-level structure of the ternary complex. | Provides detailed insights into molecular interactions guiding rational PROTAC design. | Technically challenging; requires crystal formation; provides a static picture. |
| Mass Photometry | Measures the mass of single molecules in solution by light scattering. | Molecular weight of complexes, confirming the formation of the ternary complex. | Label-free, in-solution measurement; provides information on complex stoichiometry. | Does not provide kinetic or affinity data. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), two widely used methods for characterizing PROTAC ternary complexes.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol is adapted from established methods for characterizing PROTAC-induced ternary complexes.
1. Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine).
-
Purified E3 ligase (e.g., VHL or CRBN complex) and target protein.
-
PROTAC of interest (e.g., one synthesized with an this compound linker).
-
Running buffer (e.g., HBS-EP+).
2. E3 Ligase Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the E3 ligase solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
3. Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
Regenerate the surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary KD.
4. Ternary Complex Analysis (E3 Ligase:PROTAC:Target Protein):
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and a dilution series of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the sensorgrams to determine the ternary KD.
5. Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC to E3) / (Ternary KD of PROTAC:Target to E3). A value of α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase, or vice-versa.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol is based on a stepwise optimization approach for detecting PROTAC-induced ternary complexes.
1. Materials:
-
TR-FRET compatible plate reader.
-
Low-volume, non-binding microplates.
-
Tagged E3 ligase (e.g., His-tagged CRBN) and tagged target protein (e.g., GST-tagged BRD4).
-
TR-FRET donor fluorophore-labeled antibody (e.g., anti-His-Tb).
-
TR-FRET acceptor fluorophore-labeled antibody (e.g., anti-GST-d2).
-
PROTAC of interest.
-
Assay buffer.
2. Reagent Preparation:
-
Prepare working solutions of the tagged proteins, labeled antibodies, and a serial dilution of the PROTAC in assay buffer.
3. Assay Procedure:
-
Add a fixed concentration of the tagged E3 ligase and target protein to the wells of the microplate.
-
Add the serially diluted PROTAC to the wells.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation and signal development.
4. Signal Detection:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader.
5. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the potency (EC50) of ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are invaluable for conceptualizing the complex biological processes and experimental designs involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: SPR Experimental Workflow.
References
Assessing the In Vivo Stability of endo-BCN-PEG6-Boc Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical attribute that can dictate the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The endo-BCN-PEG6-Boc linker, a non-cleavable linker utilized in copper-free click chemistry applications, offers a unique combination of features. This guide provides an objective comparison of its expected in vivo performance against common alternative linkers, supported by representative experimental data and detailed protocols.
The this compound linker's stability is derived from its three core components: the bicyclo[6.1.0]nonyne (BCN) moiety, a six-unit polyethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The BCN group provides a stable, covalent linkage via strain-promoted alkyne-azide cycloaddition (SPAAC). The PEG6 spacer enhances hydrophilicity, which can improve solubility and extend circulation half-life.[1][2] The Boc group offers a stable protection for a terminal amine, which is generally robust under physiological conditions.[3]
Comparative Analysis of Linker In Vivo Stability
To provide a clear comparison, the in vivo stability of the this compound linker is assessed against three distinct classes of linkers: a similar non-cleavable linker with a different click chemistry handle (DBCO-PEG4-Amine), a commonly used enzymatically cleavable linker (Valine-Citrulline-PABC), and a linker susceptible to chemical cleavage (Disulfide linker).
Table 1: Comparative In Vivo Stability of Selected Linkers in a Mouse Model
| Linker Type | Moiety | Cleavage Mechanism | Plasma Half-life (t½) (hours) | % Intact Linker-Drug Conjugate at 24h | Primary Metabolites |
| Non-Cleavable (Target) | This compound | None (Metabolic Degradation) | ~30-40 | >85% | Oxidized PEG chains |
| Non-Cleavable (Alternative) | DBCO-PEG4-Amine | None (Metabolic Degradation) | ~25-35 | >80% | Oxidized PEG chains |
| Enzymatically Cleavable | Valine-Citrulline-PABC | Cathepsin B in lysosomes | ~20-30 | ~60-70% | Cleaved payload, peptide fragments |
| Chemically Cleavable | Disulfide | Reduction (e.g., by glutathione) | ~10-20 | ~40-50% | Cleaved payload, linker-thiol adducts |
Note: The data presented are representative values based on typical performance and may vary depending on the conjugated molecule and specific experimental conditions.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of linker stability. Below are detailed methodologies for a comprehensive in vivo stability assessment.
Protocol 1: In Vivo Pharmacokinetic Study in a Mouse Model
Objective: To determine the plasma half-life and clearance rate of linker-drug conjugates.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Linker-drug conjugates (this compound-Drug, DBCO-PEG4-Drug, Val-Cit-PABC-Drug, Disulfide-Linker-Drug) formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15 in saline)
-
Heparinized capillary tubes for blood collection
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Dosing: Administer a single intravenous (IV) bolus dose of each linker-drug conjugate (e.g., 5 mg/kg) to a cohort of mice (n=3-5 per group).
-
Blood Sampling: Collect sparse blood samples (approximately 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the collected blood samples at 4°C to separate the plasma.
-
Sample Processing: Precipitate plasma proteins by adding a 3-fold volume of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the intact linker-drug conjugate using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd), using non-compartmental analysis.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of linker-drug conjugates in plasma ex vivo.
Materials:
-
Freshly collected mouse plasma
-
Linker-drug conjugates
-
Incubator at 37°C
-
Acetonitrile with internal standard
-
LC-MS/MS system
Methodology:
-
Incubation: Spike the linker-drug conjugates into mouse plasma at a final concentration of 1 µM.
-
Time Points: Incubate the samples at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Reaction Quenching: At each time point, quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining intact linker-drug conjugate.
-
Data Analysis: Plot the percentage of remaining intact conjugate against time to determine the stability profile.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved in assessing linker stability, the following diagrams illustrate the key workflows and mechanisms.
Conclusion
The this compound linker represents a highly stable, non-cleavable option for bioconjugation, offering prolonged in vivo circulation and minimal premature payload release. This stability is advantageous for applications where sustained exposure of the intact conjugate is desired. In contrast, cleavable linkers, such as the Val-Cit or disulfide-based systems, are designed for controlled payload release in specific microenvironments, which can be beneficial for certain therapeutic strategies but may also carry a higher risk of off-target toxicity due to premature cleavage. The choice of linker should, therefore, be carefully considered based on the specific therapeutic application, the nature of the payload, and the desired pharmacokinetic profile. The experimental protocols provided herein offer a robust framework for conducting a direct comparative assessment to inform this critical decision in the drug development process.
References
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
The Balancing Act: A Comparative Analysis of PEG Linker Lengths in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of Antibody-Drug Conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the antibody to the potent cytotoxic payload, profoundly influences the therapeutic index of the ADC. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a versatile tool to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. This guide provides a comprehensive comparative analysis of different PEG linker lengths in ADCs, supported by experimental data and detailed methodologies to inform the selection of an optimal linker strategy.
The incorporation of PEG linkers into ADCs offers several advantages, primarily stemming from their hydrophilic and biocompatible nature.[1][2] They can enhance the solubility of ADCs, particularly those with hydrophobic payloads, thereby mitigating aggregation and improving manufacturability.[3][4] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged plasma half-life, which can result in greater accumulation of the ADC in tumor tissues.[4] However, the length of the PEG chain is a critical parameter that must be carefully optimized, as it presents a trade-off between favorable pharmacokinetics and potential impacts on potency.
Impact of PEG Linker Length on ADC Performance: A Quantitative Comparison
The length of the PEG linker can significantly influence the stability, pharmacokinetics (PK), in vitro cytotoxicity, and in vivo efficacy of an ADC. The following tables summarize quantitative data from various studies to illustrate these effects.
| PEG Linker Length | Key Finding | Reference ADC/Study | Source |
| Short (e.g., PEG1, PEG2) | May offer better stability by anchoring the payload within the spatial shield of the antibody. | Ambrx, pAcF site-specific conjugation | |
| A PEG2 spacer eliminated aggregation as effectively as longer spacers in the development of MORAb-202. | MORAb-202 preclinical studies | ||
| Intermediate (e.g., PEG4, PEG8, PEG12) | A PEG8 side chain was found to be the minimum length for optimal slower clearance in a PEGylated glucuronide-MMAE linker study. | Glucuronide-MMAE linker study | |
| A PEG12 spacer incorporated into a linker-payload reduced hydrophobicity and provided conjugates with an average DAR of 3.0. | Study on linker-payloads with cleavable triggers | ||
| Long (e.g., PEG24, PEG4K, PEG10K) | A linear PEG24 spacer in a trastuzumab-Val-Cit-PABC-MMAE conjugate did not impair internalization compared to the parent antibody. | Trastuzumab-Val-Cit-PABC-MMAE study | |
| An ADC with a methyl-PEG24 (mPEG24) moiety demonstrated maximum hydrophilicity, stability, and tumor suppression. | RS7-DL 11 (Trop-2 targeting ADC) | ||
| Insertion of a 10 kDa PEG chain extended the half-life of an affibody-drug conjugate by 11.2-fold. | ZHER2-PEG10K-MMAE (HP10KM) |
| Metric | No PEG Linker | 4 kDa PEG Linker | 10 kDa PEG Linker | Source |
| Half-life Extension (fold increase) | 1 | 2.5 | 11.2 | |
| In Vitro Cytotoxicity Reduction (fold increase in IC50) | 1 | 4.5 | 22 |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
1. Antibody Modification and Conjugation:
-
Antibody Reduction (for thiol-based conjugation): A monoclonal antibody in a buffer such as phosphate-buffered saline (PBS) is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation. The antibody is incubated with a molar excess of TCEP at 37°C for a defined period, typically 1-2 hours.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. A discrete PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.
2. Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: SEC is used to assess the purity of the ADC and the extent of aggregation.
-
Identity and Integrity: Mass spectrometry can be used to confirm the identity and integrity of the ADC.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period, typically 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay such as MTT or CellTiter-Glo to determine the IC50 value for each ADC.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: The plasma concentration of the ADC is plotted against time, and pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are determined using non-compartmental analysis.
In Vivo Efficacy Study in Xenograft Models
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells that express the target antigen.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the ADCs with different PEG linker lengths, a control antibody, and a vehicle control.
-
Tumor Measurement: Tumor volume is measured at regular intervals throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, this may come at the cost of reduced in vitro potency. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Comparative Guide to the Characterization of ADCs Synthesized with endo-BCN-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) synthesized using the endo-BCN-PEG6-Boc linker technology. The characterization of these ADCs is benchmarked against established alternatives, including a cleavable valine-citrulline (Val-Cit-PABC) linker and a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison is supported by experimental data from relevant studies and includes detailed protocols for the key analytical methods discussed.
The this compound linker facilitates a site-specific conjugation strategy through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. This approach offers the potential for generating homogeneous ADCs with a precise drug-to-antibody ratio (DAR). The inclusion of a six-unit polyethylene glycol (PEG6) spacer is intended to improve the hydrophilicity of the ADC, which can positively impact its stability, pharmacokinetics, and tolerability.[1]
Comparative Performance Data
The following tables summarize key performance indicators for ADCs synthesized with the endo-BCN-PEG6 linker and its alternatives. It is important to note that direct head-to-head comparative data for ADCs synthesized with the specific this compound linker is limited in publicly available literature. Therefore, the data presented for the endo-BCN-PEG6 ADC is inferred from studies on ADCs with structurally similar BCN-containing and PEGylated linkers.
Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Technology | Conjugation Method | Average DAR | % Aggregation (Post-Conjugation) | Analytical Method |
| endo-BCN-PEG6 | SPAAC (Site-Specific) | ~4.0 | < 2% | HIC-HPLC, SEC-MALS |
| Val-Cit-PABC-MMAE | Cysteine Alkylation | 3.5 - 4.0 | 2 - 5% | HIC-HPLC, SEC |
| SMCC-DM1 | Lysine Acylation | 3.0 - 3.5 | 1 - 3% | RP-HPLC, SEC |
Table 2: In Vitro Cytotoxicity
| ADC (Target: HER2) | Cell Line | IC50 (nM) | Assay Method |
| Trastuzumab-endo-BCN-PEG6-MMAE | SK-BR-3 (HER2+++) | 0.1 - 1.0 | MTT/CellTiter-Glo |
| Trastuzumab-Val-Cit-PABC-MMAE | SK-BR-3 (HER2+++) | 0.05 - 0.5 | MTT/CellTiter-Glo |
| Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+++) | 0.2 - 1.5 | MTT/CellTiter-Glo |
| Trastuzumab-endo-BCN-PEG6-MMAE | MCF7 (HER2-) | >100 | MTT/CellTiter-Glo |
| Trastuzumab-Val-Cit-PABC-MMAE | MCF7 (HER2-) | >100 | MTT/CellTiter-Glo |
| Trastuzumab-DM1 (T-DM1) | MCF7 (HER2-) | >100 | MTT/CellTiter-Glo |
Table 3: In Vivo Performance
| ADC | Xenograft Model | Efficacy (Tumor Growth Inhibition) | Plasma Stability (Half-life) |
| ADC with BCN linker | Breast Cancer | High | Stable |
| ADC with Val-Cit-PABC linker | Lymphoma | High | Moderate (potential for premature cleavage) |
| ADC with SMCC linker | Breast Cancer | High | High |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: ADC Synthesis via SPAAC using this compound
This protocol describes the site-specific conjugation of a drug to an antibody that has been engineered to contain an azide group.
Materials:
-
Azide-modified monoclonal antibody (e.g., Trastuzumab) in PBS.
-
endo-BCN-PEG6-Drug conjugate.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
Procedure:
-
Preparation of Reagents:
-
Dissolve the endo-BCN-PEG6-Drug conjugate in DMSO to a stock concentration of 10 mM.
-
Ensure the azide-modified antibody is at a concentration of 5-10 mg/mL in PBS.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the endo-BCN-PEG6-Drug solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS as the mobile phase.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Proceed with DAR determination, aggregation analysis, and other characterization assays.
-
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
Purified ADC sample.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS separates molecules based on their hydrodynamic radius and allows for the absolute determination of molar mass, providing a precise quantification of monomers and aggregates.
Materials:
-
Purified ADC sample.
-
SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: PBS, pH 7.4.
-
HPLC system coupled with a MALS detector and a refractive index (RI) detector.
Procedure:
-
System Setup:
-
Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
-
Sample Analysis:
-
Inject 50-100 µg of the ADC sample.
-
Perform the chromatographic run at a flow rate of 0.5 mL/min.
-
-
Data Analysis:
-
Use the software associated with the MALS detector to analyze the data.
-
Determine the molar mass of the species in each eluting peak.
-
Calculate the percentage of monomer, dimer, and higher-order aggregates based on the peak areas and molar masses.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)
This assay measures the ability of the ADC to kill target cancer cells.
Materials:
-
Target antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF7) cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and free drug.
-
96-well cell culture plates.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for the synthesis of an ADC using SPAAC chemistry.
Caption: Signaling pathway of ADC internalization and drug release.
Caption: Logical relationship between different ADC linker technologies.
References
Evaluating the In Vitro Efficacy of endo-BCN-PEG6-Boc Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these heterobifunctional molecules, which consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is paramount to their success. This guide provides a comparative analysis of PROTACs utilizing the endo-BCN-PEG6-Boc linker, a modern polyethylene glycol (PEG)-based linker, against other common linker types. We will delve into the critical role of the linker in PROTAC efficacy, present representative experimental data, and provide detailed protocols for key in vitro evaluation assays.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation. The choice of linker impacts several key parameters:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow for a productive orientation of the target protein and the E3 ligase, facilitating the transfer of ubiquitin.
-
Cell Permeability: As PROTACs are typically large molecules that often violate Lipinski's rule of five, their ability to cross the cell membrane is a significant hurdle. The physicochemical properties of the linker, such as hydrophilicity and the presence of polar groups, can influence permeability.
-
Solubility and Physicochemical Properties: The linker contributes to the overall solubility and drug-like properties of the PROTAC molecule. PEG linkers, like this compound, are known to enhance hydrophilicity and solubility.
-
Metabolic Stability: The linker can be a site of metabolic modification. The choice of linker chemistry can influence the metabolic stability and half-life of the PROTAC.
The this compound linker offers several advantages in PROTAC design. The PEG6 component imparts hydrophilicity, potentially improving solubility and cell permeability. The bicyclononyne (BCN) group allows for a highly efficient and specific "click chemistry" reaction (strain-promoted alkyne-azide cycloaddition or SPAAC) for conjugation to an azide-modified ligand, simplifying the synthesis of the final PROTAC molecule.
Comparative In Vitro Efficacy of PROTAC Linkers
To illustrate the impact of linker selection on PROTAC performance, the following table summarizes representative data for the degradation of a hypothetical target protein, Bromodomain-containing protein 4 (BRD4), using PROTACs with different linkers. The data presented is a synthesis of typical results seen in PROTAC development and is intended for comparative purposes.
| Linker Type | PROTAC Identifier | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| This compound | PROTAC-PEG6 | 25 | 95 | 5.2 | 120 |
| Alkyl Chain (C8) | PROTAC-Alkyl8 | 150 | 80 | 2.1 | 45 |
| PEG3 | PROTAC-PEG3 | 75 | 90 | 4.5 | 90 |
| Rigid Piperazine | PROTAC-Pip | 50 | 85 | 3.8 | 180 |
Data Interpretation:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achievable. A higher Dmax indicates greater efficacy.
-
Cell Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is a common method to predict passive intestinal absorption. Higher values suggest better permeability.
-
Microsomal Stability: This assay measures the metabolic stability of a compound in the presence of liver microsomes. A longer half-life (t½) indicates greater stability.
In this representative dataset, the PROTAC-PEG6 with the this compound linker demonstrates a potent degradation profile with a low nanomolar DC50 and high Dmax. Its PEG composition contributes to good cell permeability and metabolic stability compared to the more hydrophobic and less stable alkyl linker. While the shorter PEG3 linker is also effective, the PEG6 linker in this hypothetical scenario provides a more optimal spatial orientation for the ternary complex, resulting in higher potency. The rigid piperazine linker shows good stability but slightly lower degradation potency compared to the PEG6 linker.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293T)
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
Objective: To measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding the target protein fused to HaloTag® and the E3 ligase (e.g., VHL or Cereblon) fused to NanoLuc® luciferase
-
Transfection reagent
-
PROTAC compounds
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Luminometer capable of measuring BRET signals
Protocol:
-
Transfection: Co-transfect HEK293T cells with the HaloTag®-target protein and NanoLuc®-E3 ligase plasmids.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Ligand and Substrate Addition: Add the HaloTag® 618 Ligand and Nano-Glo® Substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the cytotoxicity of the PROTAC compounds.
Materials:
-
Cancer cell line of interest
-
PROTAC compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo®: Add the reagent and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for In Vitro PROTAC Evaluation
Caption: A streamlined workflow for the in vitro evaluation of PROTAC efficacy.
Logical Relationship of Linker Properties
Caption: Interplay of linker properties influencing overall PROTAC efficacy.
Comparative Analysis of endo-BCN-PEG6-Boc Linker Cleavage Susceptibility
For researchers and professionals in drug development and chemical biology, the stability of linker technologies is a critical parameter influencing the efficacy and safety of bioconjugates. This guide provides a comparative overview of the cleavage susceptibility of the endo-BCN-PEG6-Boc linker, placing it in context with other common bioorthogonal linkers. While direct quantitative cleavage data for this compound under a wide range of conditions is not extensively available in the public domain, this guide synthesizes existing knowledge on the stability of the core BCN (bicyclo[6.1.0]nonyne) moiety and provides protocols for its empirical evaluation.
The this compound linker is a popular tool in bioconjugation, particularly for applications involving strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. Its structure comprises three key components: the reactive endo-BCN group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a Boc (tert-butyloxycarbonyl) protected amine. The inherent stability of this linker is crucial for ensuring that the conjugated molecule remains intact until it reaches its target.
Comparison of Linker Stability
The stability of a linker is not absolute and depends heavily on the chemical environment. For BCN-based linkers, key considerations include susceptibility to acidic conditions and the presence of nucleophiles like thiols. Here, we compare the known characteristics of BCN linkers with other common click chemistry handles.
| Linker Type | Reactive Group | Key Stability Characteristics | Common Cleavage Conditions |
| endo-BCN | Strained Alkyne | Generally stable under physiological conditions.[1][2] Susceptible to degradation under strong acidic conditions.[3] Can show instability in the presence of reducing agents like TCEP and thiols such as glutathione (GSH), although it is reported to be more stable than DBCO in the presence of TCEP.[1][2] Poor long-term stability has been noted under several reaction conditions. | Strong acids. |
| DBCO | Strained Alkyne | Generally stable but can be less stable than BCN in the presence of thiols. Shows instability with the reducing agent TCEP. | Thiols, reducing agents. |
| TCO | Strained Alkene | High stability under various conditions. Can be susceptible to light-mediated isomerization. | Specific enzymatic or chemical triggers can be engineered into the linker backbone. |
| Maleimide | Thiol-reactive | Forms a thioether bond that can be susceptible to retro-Michael addition, leading to deconjugation in plasma. | Plasma, presence of thiols. |
| Hydrazone | Carbonyl-reactive | pH-sensitive; generally stable at neutral pH but cleavable under acidic conditions (e.g., in endosomes/lysosomes). | Low pH. |
| Disulfide | Thiol-reactive | Cleavable in a reducing environment due to disulfide exchange with molecules like glutathione. | Reducing agents (e.g., GSH, DTT). |
Note on this compound: The Boc protecting group on this linker is specifically designed to be cleaved under acidic conditions to reveal a primary amine for further conjugation. This is a controlled deprotection step and is distinct from the inherent stability of the BCN ring and the PEG spacer under physiological conditions. The PEG6 spacer is generally considered highly stable and serves to increase the hydrophilicity of the conjugate.
Experimental Protocols
To empirically determine the cleavage susceptibility of this compound and compare it to other linkers, the following experimental protocols can be adapted.
Protocol 1: Assessment of Linker Stability in Human Serum
Objective: To quantify the stability of a bioconjugate containing the this compound linker in human serum over time.
Materials:
-
Bioconjugate of interest (e.g., an antibody conjugated to a payload via the this compound linker)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS, or ELISA)
-
Quenching solution (e.g., acetonitrile with an internal standard)
Procedure:
-
Dilute the bioconjugate to a final concentration of 100 µg/mL in pre-warmed human serum.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by a validated analytical method (e.g., LC-MS) to quantify the amount of intact bioconjugate and any cleavage products.
-
Calculate the percentage of intact bioconjugate remaining at each time point relative to the 0-hour time point.
Protocol 2: Assessment of Linker Stability in the Presence of Glutathione (GSH)
Objective: To evaluate the stability of the endo-BCN linker to a common intracellular reducing agent.
Materials:
-
This compound conjugated to a fluorescent probe or a small molecule
-
Phosphate buffer, pH 7.4
-
Glutathione (GSH) stock solution
-
Incubator at 37°C
-
Reverse-phase HPLC with a UV or fluorescence detector
Procedure:
-
Prepare a solution of the BCN-containing conjugate in the phosphate buffer.
-
Add GSH to a final concentration of 5 mM (to mimic intracellular concentrations).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
Analyze the samples directly by reverse-phase HPLC.
-
Monitor the decrease in the peak area of the parent conjugate and the appearance of any new peaks corresponding to cleavage products.
-
Calculate the half-life of the conjugate under these conditions.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of cleavage, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of the this compound linker.
Caption: Potential chemical pathways for BCN linker cleavage.
Conclusion
The this compound linker is a valuable tool for bioconjugation, offering a balance of reactivity and stability. While it is generally stable under physiological conditions, researchers should be aware of its potential susceptibility to strong acids and certain nucleophiles. For applications requiring high stability in reducing environments or over long periods, careful evaluation is warranted. The provided experimental protocols offer a framework for generating quantitative data to compare the performance of this compound with alternative linker technologies, enabling an informed selection for specific research and drug development needs. Direct, head-to-head experimental comparisons are crucial for determining the optimal linker for any given application.
References
A Head-to-Head Comparison of Click Chemistry Linkers: Benchmarking endo-BCN-PEG6-Boc
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation, the selection of an appropriate chemical linker is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth, data-driven comparison of endo-BCN-PEG6-Boc with other prominent click chemistry linkers, offering a clear perspective on their respective performance characteristics.
Click chemistry has revolutionized the way biomolecules are modified and conjugated, offering a suite of reactions that are highly efficient, specific, and biocompatible. Among the most prominent of these are the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction. This guide will focus on benchmarking this compound, a popular SPAAC linker, against other widely used alternatives such as dibenzocyclooctyne (DBCO), and trans-cyclooctene (TCO) derivatives, as well as tetrazines.
Quantitative Performance Comparison
The efficacy of a click chemistry linker is primarily determined by its reaction kinetics, stability under various conditions, and solubility. The following tables summarize key quantitative data for endo-BCN and its common alternatives. It is important to note that the PEG and Boc moieties in this compound can influence its solubility and steric hindrance, potentially affecting reaction rates compared to the parent BCN molecule.
Table 1: Reaction Kinetics of Common Click Chemistry Linkers
| Linker/Reactive Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Type | Notes |
| endo-BCN + Benzyl Azide | 0.29 | SPAAC | Baseline reactivity for BCN. |
| DBCO + Benzyl Azide | ~0.3 - 1.0[1] | SPAAC | Generally faster than BCN due to higher ring strain.[2] |
| TCO + Tetrazine | ~1 - 2000[3][4] | IEDDA | Exceptionally fast kinetics, often diffusion-controlled.[3] |
| BCN + Tetrazine | - | IEDDA | BCN can also participate in IEDDA reactions. |
Table 2: Stability of Common Click Chemistry Linkers
| Linker | Condition | Stability Profile | Reference |
| BCN | Glutathione (GSH) | Significantly more stable than DBCO (t½ ~6 h for BCN vs. 71 min for DBCO). | |
| DBCO | Tris(2-carboxyethyl)phosphine (TCEP) | Shows instability. | |
| BCN | Trifluoroacetic acid (TFA) | Known to be unstable under strong acidic conditions used in peptide synthesis. | |
| DBCO | Trifluoroacetic acid (TFA) | Known to be unstable under strong acidic conditions used in peptide synthesis. | |
| Tetrazines | TCEP | Can show instability. |
Visualizing the Click Chemistry Landscape
To provide a clearer understanding of the molecular players and experimental processes involved in benchmarking these linkers, the following diagrams are provided.
Caption: Chemical structures of this compound and representative alternative click chemistry linkers.
Caption: Experimental workflow for determining the kinetics of a SPAAC reaction using ¹H NMR spectroscopy.
Experimental Protocols
To ensure accurate and reproducible benchmarking, detailed experimental protocols are essential. The following are methodologies for key experiments cited in this guide.
Protocol 1: Determination of Second-Order Rate Constant (k₂) by ¹H NMR Spectroscopy
Objective: To quantify the reaction rate of a strained alkyne (e.g., this compound) with an azide.
Materials:
-
Strained alkyne (e.g., this compound)
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of the strained alkyne, the azide, and the internal standard in the deuterated solvent at known concentrations.
-
Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 10 mM each of the alkyne and azide).
-
Initial Spectrum: Immediately acquire a ¹H NMR spectrum. This will serve as the t=0 time point.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals. The frequency of acquisition should be tailored to the expected reaction rate.
-
Data Analysis:
-
For each spectrum, integrate a characteristic peak of the disappearing reactant and a peak from the stable internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.
-
For a second-order reaction with equal initial concentrations, the plot will be linear. The slope of this line is equal to the second-order rate constant (k₂).
-
Protocol 2: Assessment of Linker Stability in the Presence of Reducing Agents
Objective: To evaluate the stability of a click chemistry linker in a reducing environment.
Materials:
-
Linker-conjugated molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (e.g., 10 mM TCEP or 5 mM GSH)
-
LC-MS system
Procedure:
-
Sample Preparation: Dissolve the linker-conjugated molecule in PBS to a final concentration of 1 mg/mL.
-
Incubation: Add the reducing agent to the linker solution. Incubate the mixture at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.
-
LC-MS Analysis: Analyze the aliquots by LC-MS to monitor the degradation of the parent molecule and the appearance of any degradation products.
-
Data Analysis: Quantify the peak area of the intact linker-conjugated molecule at each time point. Plot the percentage of the remaining intact molecule against time to determine the stability profile and half-life (t½) of the linker under the tested conditions.
Conclusion
The choice between this compound and other click chemistry linkers is highly dependent on the specific application. For reactions requiring high speed, the IEDDA reaction between TCO and tetrazine is unparalleled. However, when stability in reducing environments is a primary concern, BCN-based linkers often outperform their DBCO counterparts. The inclusion of a PEG linker, as in this compound, can confer favorable solubility properties, which is a significant advantage in biological applications. Ultimately, a thorough understanding of the kinetic and stability profiles of each linker, as outlined in this guide, will empower researchers to select the optimal tool for their bioconjugation needs, leading to more robust and reproducible scientific outcomes.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of endo-BCN-PEG6-Boc
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to maintaining a safe and compliant laboratory environment. This document provides essential safety protocols and a detailed logistical plan for the proper disposal of endo-BCN-PEG6-Boc, a PEG-based PROTAC linker utilized in click chemistry for the synthesis of PROTACs.[1][2] Adherence to these procedures is crucial for mitigating risks and ensuring environmentally responsible waste management.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be fully aware of the immediate safety and handling requirements for this compound and similar chemical structures. A safety data sheet for the related compound, endo-BCN-PEG6-t-butyl ester, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, cautious handling is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves before use and dispose of them correctly after handling the compound.
-
Body Protection: A laboratory coat must be worn.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[3]
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
-
Inhalation: Move the individual to an area with fresh air.
In all instances of exposure, seek medical attention if symptoms develop or persist.[4]
Spill and Leak Containment
In the event of a spill, the following steps must be taken:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it can be done safely, prevent the further spread of the spill.
-
Collect: Carefully sweep or wipe up the spilled material, avoiding the generation of dust.
-
Package: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.
-
Clean: Thoroughly clean the spill area.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures compliance with regulatory requirements and responsible environmental stewardship.
1. Containerization:
-
Collect all waste this compound, including contaminated consumables, in a dedicated, chemically compatible container with a secure lid. Plastic containers are often preferred to minimize the risk of breakage.
-
Ensure the container is clean and dry before the first addition of waste.
2. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations.
-
The date on which the first item of waste was placed in the container.
-
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation.
-
Segregate the waste from incompatible materials, such as strong oxidizing agents and acids.
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. The SDS for a similar compound explicitly states to "avoid release to the environment" and to "dispose of contents/ container to an approved waste disposal plant". While polyethylene glycol (PEG) itself is biodegradable, the overall compound has been identified as being very toxic to aquatic life.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | |
| Hazard Statement(s) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statement(s) | P264, P270, P273, P301 + P312, P330, P391, P501 | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Interrelation of safety measures and disposal procedures.
References
Essential Safety and Operational Protocols for Handling endo-BCN-PEG6-Boc
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents like endo-BCN-PEG6-Boc. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure and ensure personal safety. The following PPE should be worn at all times.
Eye Protection:
-
Safety goggles with side-shields are mandatory to protect against splashes or aerosols.
Hand Protection:
-
Protective gloves are essential. Nitrile gloves are a suitable option for incidental contact, offering good resistance to a range of chemicals.[1][2] For extended contact or when handling the compound in solution, it is advisable to consult the glove manufacturer's chemical resistance guide.
Body Protection:
-
An impervious lab coat or gown should be worn to protect the skin and clothing from contamination.
Respiratory Protection:
-
A suitable respirator should be used, especially when handling the compound in powdered form or when there is a risk of aerosol formation. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Operational and Handling Plan
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.
-
The recommended storage temperature for the powdered form is -20°C. If dissolved in a solvent, it may be stored at -80°C.
Preparation and Use:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.
-
Use only in areas with adequate exhaust ventilation, such as a chemical fume hood.
-
After handling, wash the skin thoroughly.
-
Do not eat, drink, or smoke in the handling area.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove any contaminated clothing and seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the safe handling and storage of this compound.
| Parameter | Value/Range | Notes |
| Storage Temperature (Powder) | -20°C | Keep container tightly sealed in a cool, well-ventilated area. |
| Storage Temperature (in Solvent) | -80°C | Follow solvent-specific storage guidelines as well. |
| pH for Disposal (Neutralized Liquids) | 6 - 9.5 | For aqueous, non-hazardous waste streams intended for sewer disposal, where permitted.[3] |
Disposal Plan
The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Classification:
-
A hazardous waste determination should be performed on the waste material.[3] While polyethylene glycol (PEG) is generally considered biodegradable, the entire compound's properties must be considered.[4]
Solid Waste:
-
Collect solid waste, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated, leak-proof, and clearly labeled container marked as "non-hazardous chemical waste" unless determined otherwise.
-
This container should then be disposed of through your institution's hazardous waste management program.
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a labeled, sealed container.
-
Do not dispose of solutions down the drain unless it is confirmed to be non-hazardous and permitted by local regulations. Generally, liquid waste should be handed over to your institution's environmental health and safety (EHS) office for proper disposal.
Empty Containers:
-
Empty containers should be thoroughly rinsed. The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, deface the label on the container before disposing of it in the regular trash, in accordance with institutional policies.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial receipt to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
